molecular formula C6H15NO2 B556877 (S)-3-Isopropylamino-1,2-propanediol CAS No. 90742-94-2

(S)-3-Isopropylamino-1,2-propanediol

Cat. No.: B556877
CAS No.: 90742-94-2
M. Wt: 133.19 g/mol
InChI Key: YKBZGEJJKPNRSI-LURJTMIESA-N
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Description

(S)-3-Isopropylamino-1,2-propanediol is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Isopropylamino-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Isopropylamino-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-(propan-2-ylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZGEJJKPNRSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238251
Record name 3-Isopropylamino-1,2-propanediol, (-)-
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90742-94-2
Record name 3-Isopropylamino-1,2-propanediol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropylamino-1,2-propanediol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79H4QO2FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-Scientist's-Guide-to-(S)-3-Isopropylamino-1,2-propanediol:-Synthesis-Characterization-and-Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Isopropylamino-1,2-propanediol is a pivotal chiral building block in modern medicinal chemistry. Its stereospecific structure is fundamental to the synthesis of a range of pharmacologically active molecules, most notably as a key intermediate for beta-adrenergic blocking agents. This technical guide provides an in-depth exploration of (S)-3-Isopropylamino-1,2-propanediol, covering its physicochemical properties, stereoselective synthesis, analytical characterization, and critical applications in drug development. Authored from the perspective of a senior application scientist, this document emphasizes the practical causality behind methodological choices and provides robust, self-validating protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Synthons in Drug Discovery

In the landscape of pharmaceutical development, the chirality of a molecule is often a determining factor in its therapeutic efficacy and safety profile. Enantiomers of the same compound can exhibit vastly different pharmacological activities, with one being beneficial and the other inactive or even detrimental. This reality underscores the critical need for chiral synthons—enantiomerically pure compounds that serve as foundational building blocks for the synthesis of complex, single-enantiomer drugs.

(S)-3-Isopropylamino-1,2-propanediol represents a quintessential example of such a synthon. Its structural motif, featuring a secondary amine and a vicinal diol on a propane backbone with a defined stereocenter, is a recurring feature in a class of drugs known as aryloxypropanolamine beta-blockers. The precise (S)-configuration is crucial for the desired biological activity of these drugs. This guide aims to provide a comprehensive technical overview of this vital chemical entity.

Physicochemical Properties and Structural Elucidation

The molecular structure of (S)-3-Isopropylamino-1,2-propanediol dictates its chemical behavior and suitability for various synthetic transformations. Its IUPAC name is (2S)-3-(propan-2-ylamino)propane-1,2-diol[1].

Chemical Structure:

Caption: 2D representation of (S)-3-Isopropylamino-1,2-propanediol.

The presence of hydroxyl and amino groups makes the molecule water-soluble and imparts both basic and nucleophilic characteristics, which are leveraged in subsequent synthetic steps[2].

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC6H15NO2[3]
Molecular Weight133.19 g/mol [1][3][4]
AppearanceColorless to pale yellow liquid[2]
Boiling Point80°C @ 0.1 mm Hg[5]
Chirality(S)-enantiomer[1]
IUPAC Name(2S)-3-(propan-2-ylamino)propane-1,2-diol[1]
Synonyms(-)-3-Isopropylamino-1,2-propanediol, (S)-3-(Isopropylamino)propane-1,2-diol[1]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-3-Isopropylamino-1,2-propanediol is paramount. While several routes exist, a common and efficient method involves the ring-opening of a chiral epoxide precursor, (S)-glycidol, with isopropylamine. This approach is favored due to the high stereospecificity of the epoxide ring-opening reaction, which proceeds with inversion of configuration at the attacked carbon, thus preserving the desired stereochemistry.

Rationale for Method Selection: The use of (S)-glycidol as the starting material directly installs the required stereocenter. The nucleophilic attack of isopropylamine on the less sterically hindered carbon of the epoxide is a highly regioselective and stereospecific reaction, making it an efficient strategy for obtaining the target molecule in high enantiomeric purity.

Experimental Protocol: Synthesis from (S)-Glycidol

This protocol describes a lab-scale synthesis.

Materials:

  • (S)-Glycidol

  • Isopropylamine

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine (S)-glycidol (0.5 mole) and isopropylamine (0.6 mole). A slight excess of the amine is used to ensure complete reaction of the epoxide.

  • Stir the mixture at room temperature (25°C) overnight. The reaction is typically exothermic, and for larger scale reactions, cooling may be necessary.

  • After the reaction is complete (as monitored by TLC or GC-MS), remove the excess isopropylamine in vacuo using a rotary evaporator.

  • The crude product is then purified by vacuum distillation (b.p. 80°C/0.1 mm Hg) to yield pure (S)-3-Isopropylamino-1,2-propanediol[5].

Synthesis_Workflow start Start reactants Combine (S)-Glycidol and Isopropylamine start->reactants stir Stir at 25°C Overnight reactants->stir evaporate Evaporate Excess Isopropylamine stir->evaporate distill Vacuum Distillation evaporate->distill product Pure (S)-3-Isopropylamino- 1,2-propanediol distill->product

Caption: Workflow for the synthesis of (S)-3-Isopropylamino-1,2-propanediol.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of (S)-3-Isopropylamino-1,2-propanediol is a critical quality control step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The spectra should be consistent with the assigned structure[5].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the O-H and N-H stretches of the hydroxyl and amine groups, respectively[5].

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique for determining the enantiomeric purity (enantiomeric excess, ee%) of the product.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC coupled with a charged aerosol detector (CAD) has been developed for the quantitative analysis of this compound, especially when it is present as a degradation product in pharmaceutical formulations[6][7].

Typical Analytical Data:

TechniqueExpected Result
1H NMR Signals corresponding to isopropyl and propanediol protons with appropriate splitting patterns.
13C NMR Six distinct carbon signals corresponding to the molecular structure.
IR (cm-1) Broad O-H stretch (~3300-3400), N-H stretch (~3200-3300), C-H stretch (~2800-3000).
MS (m/z) Molecular ion peak corresponding to the molecular weight (133.19).
Chiral HPLC A single major peak for the (S)-enantiomer, with the (R)-enantiomer below the limit of detection for high purity samples.

Applications in Medicinal Chemistry: The Gateway to Beta-Blockers

(S)-3-Isopropylamino-1,2-propanediol is a cornerstone intermediate in the synthesis of numerous beta-blockers. These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The aryloxypropanolamine scaffold is a key structural feature of many beta-blockers, and this synthon provides the propanolamine side chain with the correct stereochemistry for optimal binding to beta-adrenergic receptors.

General Synthetic Scheme for Beta-Blocker Synthesis:

The synthesis typically involves the reaction of (S)-3-Isopropylamino-1,2-propanediol with a substituted aryl epoxide or a related electrophile.

Beta_Blocker_Synthesis start (S)-3-Isopropylamino- 1,2-propanediol reaction Nucleophilic Substitution Reaction start->reaction reagent Substituted Aryl Epoxide or Electrophile reagent->reaction product Aryloxypropanolamine Beta-Blocker reaction->product

Caption: General synthetic pathway to beta-blockers.

Mechanism of Action of Beta-Blockers:

Beta-blockers act as antagonists at beta-adrenergic receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-Isopropylamino-1,2-propanediol.

  • Hazards: The compound may be harmful if swallowed and can cause skin and eye irritation or damage[8]. It may also cause respiratory irritation[8].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors and contact with skin and eyes[9].

  • Storage: Store in a cool, dry place in a tightly sealed container. The compound can be hygroscopic[10].

Conclusion and Future Perspectives

(S)-3-Isopropylamino-1,2-propanediol is a high-value chiral intermediate with an established and critical role in the pharmaceutical industry. Its importance is intrinsically linked to the therapeutic success of beta-blockers. Future developments may focus on even more efficient and sustainable "green" synthetic routes to this and other chiral synthons. As drug discovery continues to evolve, the demand for enantiomerically pure building blocks like (S)-3-Isopropylamino-1,2-propanediol will undoubtedly remain high, solidifying its position as a key molecule in the synthesis of life-saving medicines.

References

  • PrepChem.com. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]

  • WIPO Patentscope. CN104610074 - Preparation method of 3-amino-1,2-propanediol. Available from: [Link]

  • National Institutes of Health. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available from: [Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]

  • PubChem. 3-Isopropylamino-1,2-propanediol. Available from: [Link]

  • PubMed. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available from: [Link]

  • Wikipedia. 1,3-Propanediol. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

  • PubChem. 3-Isopropylamino-1,2-propanediol, (-)-. Available from: [Link]

  • PubChem. 3-Isopropylamino-1,2-propanediol, (+)-. Available from: [Link]

  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Spectroscopic Features

The molecular structure of (S)-3-Isopropylamino-1,2-propanediol is foundational to understanding its spectroscopic properties. The presence of a chiral center, two hydroxyl groups, and a secondary amine dictates the expected signals and their complexities.

Caption: Molecular structure of (S)-3-Isopropylamino-1,2-propanediol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For (S)-3-Isopropylamino-1,2-propanediol, the spectrum is expected to show distinct signals for each type of proton, with multiplicities arising from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The following table outlines the predicted ¹H NMR data. These predictions are based on the analysis of structurally similar compounds, such as (S)-(+)-1,2-propanediol and 3-(dimethylamino)-1,2-propanediol, and general principles of NMR spectroscopy.[2][3]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Notes
(CH₃)₂CH-~1.1Doublet~6.5The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center, but may appear as a single doublet.
(CH₃)₂CH -~2.8Septet~6.5This proton is coupled to the six protons of the two methyl groups and the proton of the adjacent CH group.
-NH-CH₂ -CH(OH)-~2.6 - 2.8MultipletThese diastereotopic protons will exhibit complex splitting due to coupling with the adjacent methine and NH protons.
-CH₂-CH (OH)-~3.8MultipletThis proton is coupled to the adjacent methylene and hydroxyl protons.
-CH(OH)-CH₂ OH~3.4 - 3.6MultipletThese diastereotopic protons are coupled to the adjacent methine proton.
-NH-, -OHVariableBroad SingletThe chemical shifts of these protons are concentration and solvent dependent and may exchange with D₂O.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of (S)-3-Isopropylamino-1,2-propanediol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile NH and OH protons.[4]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into Spectrometer b->c d Set Acquisition Parameters c->d e Acquire FID d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Reference Spectrum g->h

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms in (S)-3-Isopropylamino-1,2-propanediol are based on established ranges for similar functional groups.[5][6]

Carbon Assignment Predicted Chemical Shift (ppm) Notes
(C H₃)₂CH-~22The two methyl carbons may be non-equivalent due to the chiral center.
(CH₃)₂C H-~50
-NH-C H₂-CH(OH)-~55
-CH₂-C H(OH)-~70This carbon is attached to an oxygen atom, resulting in a downfield shift.
-CH(OH)-C H₂OH~65This carbon is also attached to an oxygen atom.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to obtain a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction. The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (S)-3-Isopropylamino-1,2-propanediol is expected to be dominated by absorptions from the O-H, N-H, and C-H bonds.[7][8]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch3200-3600Strong, BroadThe broadness is due to hydrogen bonding.
N-H Stretch3300-3500MediumMay be obscured by the O-H stretch.
C-H Stretch (sp³)2850-3000Strong
N-H Bend1550-1650Medium
C-O Stretch1000-1200Strong
C-N Stretch1000-1200Medium
Experimental Protocol for IR Spectroscopy

Given that (S)-3-Isopropylamino-1,2-propanediol is likely a viscous liquid, the thin film method is appropriate.[9]

  • Sample Preparation:

    • Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, and gently press to form a thin, uniform film.[10]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the sample holder with the salt plates in the spectrometer's sample compartment.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G A Place Drop of Sample on Salt Plate B Create Thin Film with Second Plate A->B D Acquire Sample Spectrum B->D C Acquire Background Spectrum C->D E Generate Final Spectrum D->E

Sources

The Unsung Architect: An In-depth Technical Guide to the Discovery and Strategic Application of (S)-3-Isopropylamino-1,2-propanediol in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Drug Design

In the landscape of modern drug development, the concept of chirality stands as a fundamental pillar, dictating the efficacy and safety of a vast array of therapeutic agents. The spatial arrangement of atoms within a molecule, seemingly a subtle distinction, can be the difference between a life-saving medicine and an inert or even harmful compound. This guide delves into the discovery and history of a pivotal, yet often overlooked, chiral building block: (S)-3-Isopropylamino-1,2-propanediol. While not a therapeutic agent in itself, its emergence was a critical step in the evolution of asymmetric synthesis, enabling the large-scale production of enantiomerically pure pharmaceuticals, most notably the class of beta-adrenergic blockers (β-blockers). This document will trace the historical context that necessitated the development of such chiral synthons, explore the synthesis and properties of (S)-3-Isopropylamino-1,2-propanediol, and provide detailed insights into its application in the synthesis of pioneering β-blockers.

The Dawn of a New Era in Cardiology: The Rise of Beta-Blockers

The story of (S)-3-Isopropylamino-1,2-propanediol is intrinsically linked to the groundbreaking discovery of β-blockers in the mid-20th century.[1][2] Prior to their introduction, the management of cardiovascular diseases such as angina pectoris and hypertension was limited.[1] The pioneering work of Sir James Black, who was awarded the Nobel Prize in Medicine in 1988 for his work on drug development, led to the synthesis of the first clinically useful β-blockers, propranolol.[3][4] These drugs function by competitively inhibiting the binding of catecholamines, like adrenaline, to β-adrenergic receptors, thereby reducing heart rate, blood pressure, and cardiac contractility.[1]

The initial synthesis of β-blockers produced racemic mixtures, containing equal amounts of both the (S) and (R) enantiomers.[5] However, it was soon discovered that the desired therapeutic activity resided almost exclusively in the (S)-enantiomer.[6] For instance, (S)-propranolol is approximately 100 times more potent as a β-blocker than its (R)-counterpart.[7][8] This realization highlighted the critical need for enantioselective synthesis methods to produce the pure, active (S)-enantiomers, thus maximizing therapeutic benefit and minimizing potential side effects associated with the inactive (R)-enantiomer.

(S)-3-Isopropylamino-1,2-propanediol: The Chiral Keystone

The demand for enantiomerically pure β-blockers spurred significant research into asymmetric synthesis. This led to the development and utilization of chiral building blocks, or synthons, that could introduce the required stereochemistry into the final drug molecule. (S)-3-Isopropylamino-1,2-propanediol emerged as a highly valuable synthon for this purpose. Its structure contains the essential propanolamine backbone with the correct (S)-configuration at the stereocenter, which is a common feature among many β-blockers.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of (S)-3-Isopropylamino-1,2-propanediol is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[9]
Molecular Weight 133.19 g/mol [9]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 106-110 °C at 3 Torr[10]
Density 1.007 g/cm³ (predicted)[10]
Specific Rotation [α]D -2° to -4° (c=5 in H₂O) for the related (S)-3-Amino-1,2-propanediol[11]
CAS Number 90742-94-2[12]
  • ¹H NMR: Expected signals would include those for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a multiplet), the methylene protons adjacent to the nitrogen and the chiral center, the methine proton at the chiral center, and the protons of the primary alcohol. The hydroxyl protons may appear as broad singlets.

  • ¹³C NMR: The spectrum would show distinct signals for the two non-equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, the three carbons of the propanediol backbone, each in a unique chemical environment.[13][14]

The Genesis of a Chiral Synthon: Synthetic Strategies

The discovery and development of (S)-3-Isopropylamino-1,2-propanediol are not marked by a single, isolated event but rather by the evolution of asymmetric synthesis techniques. Its preparation is often part of a larger synthetic sequence for a target drug molecule. The most common strategies involve the use of a chiral precursor that establishes the (S)-stereocenter early in the synthesis.

From Chiral Precursors: (S)-Glycidol and (S)-3-Amino-1,2-propanediol

A prevalent and efficient method for synthesizing (S)-3-Isopropylamino-1,2-propanediol and its analogs involves the ring-opening of a chiral epoxide, typically (S)-glycidol, with the appropriate amine.

Diagram: Synthesis from (S)-Glycidol

G S_Glycidol (S)-Glycidol S_Product (S)-3-Isopropylamino-1,2-propanediol S_Glycidol->S_Product Nucleophilic Ring Opening Isopropylamine Isopropylamine Isopropylamine->S_Product

Caption: Synthesis of (S)-3-Isopropylamino-1,2-propanediol from (S)-Glycidol.

Alternatively, (S)-3-amino-1,2-propanediol can serve as a starting material, which can then be N-alkylated with an isopropyl group. The synthesis of (S)-3-amino-1,2-propanediol itself is a key industrial process, often starting from 3-chloro-1,2-propanediol and ammonia.[15][16][17] The introduction of chirality can be achieved through various methods, including the use of chiral catalysts or enzymatic resolutions.

Experimental Protocol: Synthesis of Racemic 3-Isopropylamino-1,2-propanediol from Glycidol

The following protocol describes a general method for the synthesis of the racemic mixture, which can be adapted for the enantioselective synthesis by using (S)-glycidol.[18]

Materials:

  • Glycidol

  • Isopropylamine

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, combine glycidol (0.5 mole) and isopropylamine (0.6 mole).

  • Stir the mixture at 25°C overnight.

  • Remove the excess isopropylamine in vacuo using a rotary evaporator.

  • Purify the resulting product by vacuum distillation to yield 3-isopropylamino-1,2-propanediol.

Application in the Synthesis of (S)-β-Blockers: A Case Study of Propranolol

The true significance of (S)-3-Isopropylamino-1,2-propanediol lies in its application as a key intermediate in the synthesis of enantiomerically pure β-blockers. The synthesis of (S)-propranolol serves as an excellent example of its utility.

The traditional synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin to form a glycidyl ether intermediate, followed by a nucleophilic substitution with isopropylamine.[5] To achieve an enantioselective synthesis of (S)-propranolol, a chiral C3 synthon is required.

Diagram: Enantioselective Synthesis of (S)-Propranolol

G cluster_0 Route A: Chiral Epoxide cluster_1 Route B: Chiral Amino Alcohol Naphthol_A 1-Naphthol S_Propranolol_A (S)-Propranolol Naphthol_A->S_Propranolol_A Reaction with Isopropylamine S_Glycidyl_Tosylate (S)-Glycidyl Tosylate S_Glycidyl_Tosylate->S_Propranolol_A Naphthoxy_Epoxide 1-(Naphthalen-1-yloxy)-2,3-epoxypropane S_Propranolol_B (S)-Propranolol Naphthoxy_Epoxide->S_Propranolol_B S_Amino_Alcohol (S)-3-Isopropylamino-1,2-propanediol

Caption: Simplified synthetic routes to (S)-Propranolol using chiral synthons.

In one common approach, 1-naphthol is reacted with an activated form of (S)-glycidol, such as (S)-glycidyl tosylate, followed by reaction with isopropylamine. Alternatively, a racemic epoxide of 1-naphthol can be resolved, or a kinetic resolution can be employed in the reaction with a chiral amine. The use of a pre-formed chiral synthon like (S)-3-Isopropylamino-1,2-propanediol or its immediate precursors simplifies the process and ensures high enantiomeric purity in the final product.

Experimental Protocol: Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol provides a conceptual outline for the synthesis of (S)-propranolol using a kinetic resolution of the intermediate α-naphthyl glycidyl ether, a strategy that highlights the importance of stereocontrol.[6][19]

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Potassium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Isopropylamine

  • Chiral catalyst system (e.g., a chiral salen complex or an enzyme)

  • Solvents for extraction and purification

Procedure:

  • Synthesis of Racemic α-Naphthyl Glycidyl Ether: Condense 1-naphthol with epichlorohydrin in the presence of a base like potassium hydroxide in a suitable solvent such as DMSO.[6]

  • Kinetic Resolution: Subject the racemic α-naphthyl glycidyl ether to a kinetic resolution. This can be achieved through enantioselective hydrolysis catalyzed by a chiral catalyst or an enzyme (e.g., a lipase). This step selectively reacts with one enantiomer, leaving the other, desired enantiomer unreacted and thus enriched.

  • Isolation of (S)-α-Naphthyl Glycidyl Ether: Separate the unreacted, enantiomerically enriched (S)-α-naphthyl glycidyl ether from the reaction mixture.

  • Ring Opening with Isopropylamine: React the purified (S)-α-naphthyl glycidyl ether with isopropylamine. The nucleophilic attack of the amine on the epoxide ring will proceed with inversion of configuration at one center, but the stereochemistry at the key hydroxyl-bearing carbon is retained from the chiral epoxide, yielding (S)-propranolol.

  • Purification: Purify the resulting (S)-propranolol using standard techniques such as chromatography or crystallization.

Conclusion and Future Perspectives

The discovery and application of (S)-3-Isopropylamino-1,2-propanediol represent a significant milestone in the history of pharmaceutical synthesis. Its emergence was not an isolated event but a logical and necessary consequence of the growing understanding of stereochemistry's profound impact on pharmacology. This chiral synthon, and others like it, empowered medicinal chemists to move beyond racemic drugs and design more precise, effective, and safer medicines.

The principles learned from the development and use of chiral building blocks like (S)-3-Isopropylamino-1,2-propanediol continue to influence modern drug discovery. The drive for enantiomerically pure compounds is now a standard in the pharmaceutical industry. Future advancements will likely focus on developing even more efficient, sustainable, and cost-effective methods for the synthesis of chiral intermediates, further pushing the boundaries of what is possible in the design of targeted therapeutics.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P
  • Synthesis of 3-(Isopropylamino)-1,2-propanediol - PrepChem.com. (URL: [Link])

  • 3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. (URL: [Link])

  • Synthesis method of propranolol hydrochloride - Eureka | Patsnap. (URL: [Link])

  • Silber, B., & Riegelman, S. (1980). Stereospecific assay for (-)- and (+)-propranolol in human and dog plasma. The Journal of pharmacology and experimental therapeutics, 215(3), 643–648. (URL: [Link])

  • 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem. (URL: [Link])

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (URL: [Link])

  • 3-Isopropylamino-1,2-propanediol, (-)- | C6H15NO2 | CID 7019748 - PubChem. (URL: [Link])

  • RU2423346C2 - Improved method for synthesis of beta-blocker - Google P
  • Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. (URL: [Link])

  • Discovery and development of beta-blockers - Wikipedia. (URL: [Link])

  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (URL: [Link])

  • Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. Journal of Clinical Hypertension, 9(5), 345-350. (URL: [Link])

  • A Facile Synthesis of (S) – (-) – Propranolol - Journal of Sciences, Islamic Republic of Iran. (URL: [Link])

  • beta-Adrenergic Blockers: A 50-Year Historical Perspective - ResearchGate. (URL: [Link])

  • Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. (URL: [Link])

  • Racemic propranolol - US5919828A - Google P
  • beta-Adrenergic blockers: a 50-year historical perspective - PubMed. (URL: [Link])

  • Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. (URL: [Link])

  • THE PATENTABILITY OF CHIRAL DRUGS POST-KSR - Berkeley Technology Law Journal. (URL: [Link])

  • The discovery of beta-blockers - ResearchGate. (URL: [Link])

  • 13C NMR of 1-Propanol. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

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Methodological & Application

Enantioselective synthesis of (S)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of (S)-3-Isopropylamino-1,2-propanediol

Abstract

(S)-3-Isopropylamino-1,2-propanediol is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of various β-adrenergic blocking agents (β-blockers). The stereochemistry of these drugs is critical to their pharmacological activity and safety profile, making the production of the (S)-enantiomer in high enantiomeric purity an essential objective. This application note provides a detailed guide for researchers and drug development professionals on the robust and efficient enantioselective synthesis of this compound. We present two primary, field-proven strategies: the direct ring-opening of a chiral epoxide sourced from the chiral pool and a catalytic kinetic resolution approach. This guide emphasizes the causality behind experimental choices, provides step-by-step protocols, and includes comprehensive data presentation to ensure reproducibility and scalability.

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological properties. In the case of β-blockers, the therapeutic activity typically resides in the (S)-enantiomer, while the (R)-enantiomer is often less active or may contribute to undesirable side effects.[1] Consequently, the development of synthetic routes that provide enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety imperative. (S)-3-Isopropylamino-1,2-propanediol represents a core structural motif for many widely used β-blockers, and its efficient synthesis is a cornerstone of their manufacturing.[2][3]

This document outlines two distinct and reliable methodologies for achieving high enantiopurity in the synthesis of the target molecule, catering to different strategic considerations in a research or process development setting.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a specific enantiomer can be approached from several fundamentally different directions. The choice of strategy depends on factors such as the availability of starting materials, cost, scalability, and the desired level of enantiomeric excess (e.e.).

  • Chiral Pool Synthesis: This is the most direct strategy, leveraging naturally occurring or readily available enantiopure starting materials. For (S)-3-Isopropylamino-1,2-propanediol, the ideal precursor is (S)-glycidol, a versatile C3 chiral building block. The synthesis involves the nucleophilic ring-opening of this chiral epoxide.

  • Asymmetric Catalysis: This approach creates the chiral center during the reaction sequence using a chiral catalyst. A prime example is the Sharpless Asymmetric Epoxidation, which can be used to produce (S)-glycidol from allyl alcohol, thereby generating the key chiral intermediate.[4][5][6]

  • Kinetic Resolution: This method involves the separation of a racemic mixture by using a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful technique for resolving racemic terminal epoxides, providing access to one enantiomer as the unreacted epoxide and the other as the corresponding diol, both in high e.e.[7][8][9]

The following diagram illustrates these strategic decision points.

G cluster_0 Strategic Approaches cluster_1 Methodologies cluster_2 Key Intermediates cluster_3 Final Step Racemic Precursor Racemic Precursor Kinetic Resolution (e.g., Jacobsen HKR) Kinetic Resolution (e.g., Jacobsen HKR) Racemic Precursor->Kinetic Resolution (e.g., Jacobsen HKR) Separation Achiral Precursor Achiral Precursor Asymmetric Catalysis (e.g., Sharpless Epoxidation) Asymmetric Catalysis (e.g., Sharpless Epoxidation) Achiral Precursor->Asymmetric Catalysis (e.g., Sharpless Epoxidation) Creation of Chirality Chiral Pool Chiral Pool Direct Functionalization Direct Functionalization Chiral Pool->Direct Functionalization Enantioenriched (S)-Glycidol Enantioenriched (S)-Glycidol Kinetic Resolution (e.g., Jacobsen HKR)->Enantioenriched (S)-Glycidol Asymmetric Catalysis (e.g., Sharpless Epoxidation)->Enantioenriched (S)-Glycidol Direct Functionalization->Enantioenriched (S)-Glycidol Epoxide Ring-Opening with Isopropylamine Epoxide Ring-Opening with Isopropylamine Enantioenriched (S)-Glycidol->Epoxide Ring-Opening with Isopropylamine Final_Product (S)-3-Isopropylamino-1,2-propanediol Epoxide Ring-Opening with Isopropylamine->Final_Product

Caption: Decision workflow for enantioselective synthesis strategies.

Primary Protocol: Direct Ring-Opening of (S)-Glycidol

This method is valued for its simplicity, high atom economy, and predictability. It relies on a straightforward SN2 reaction where isopropylamine acts as the nucleophile, opening the epoxide ring of the chiral starting material, (S)-glycidol.

Mechanistic Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon (C3). This regioselectivity is a key advantage of using strong, unhindered nucleophiles under neutral or basic conditions.[10][11] The reaction results in an inversion of configuration at the center of attack; however, since the attack is on the non-chiral carbon, the stereochemistry at the C2 position, defined by the starting material, is preserved.

Experimental Protocol

The following workflow diagram outlines the laboratory procedure.

G cluster_0 Stage 1: Kinetic Resolution cluster_1 Stage 2: Ring Opening A 1. Setup - Charge racemic glycidol and solvent (e.g., THF). B 2. Resolution - Add (S,S)-Jacobsen Catalyst (0.2-2.0 mol%). - Add H₂O (0.55 eq). - Stir at RT for 12-18h. A->B C 3. Separation - Separate unreacted (S)-Glycidol from the diol product via distillation or chromatography. B->C D 4. Reaction - React enantioenriched (S)-Glycidol with Isopropylamine. C->D E 5. Purification & Analysis - Isolate and characterize final product. D->E

Sources

Application Notes and Protocols for the Purification of (S)-3-Isopropylamino-1,2-propanediol by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

(S)-3-Isopropylamino-1,2-propanediol is a vital chiral building block in the synthesis of numerous pharmaceutical compounds, most notably beta-blockers used in the treatment of cardiovascular diseases. The stereochemical integrity and high purity of this intermediate are paramount, as even minute impurities can lead to undesirable side effects or reduced efficacy of the final active pharmaceutical ingredient (API). Distillation, a fundamental purification technique, is an effective method for achieving the requisite purity of (S)-3-Isopropylamino-1,2-propanediol, particularly for removing unreacted starting materials and byproducts from its synthesis.

This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of (S)-3-Isopropylamino-1,2-propanediol using vacuum distillation. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure a safe, efficient, and reproducible purification process.

Understanding the Physicochemical Properties and the Rationale for Vacuum Distillation

(S)-3-Isopropylamino-1,2-propanediol possesses a relatively high boiling point at atmospheric pressure, a characteristic common to many amino alcohols due to strong intermolecular hydrogen bonding. Attempting to distill this compound at atmospheric pressure would necessitate high temperatures, creating a significant risk of thermal decomposition and the formation of unwanted, potentially difficult-to-remove impurities.

To circumvent this issue, vacuum distillation is the method of choice. By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered, allowing for distillation at a much lower and safer temperature. This preserves the integrity of the molecule and yields a product of higher purity.

A review of available data indicates a boiling point of approximately 106-110 °C at a pressure of 3 Torr for the (R)-enantiomer, which serves as a reliable estimate for the (S)-enantiomer.[1] This is substantially lower than the estimated atmospheric boiling point, which for the related compound 3-amino-1,2-propanediol is around 264-265 °C.[2]

Table 1: Key Physical Properties of (S)-3-Isopropylamino-1,2-propanediol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure
(S)-3-Isopropylamino-1,2-propanediolC₆H₁₅NO₂133.19~106-1103 Torr[1]
IsopropylamineC₃H₉N59.1132.4760 Torr
GlycidolC₃H₆O₂74.07162-163760 Torr

Anticipating and Addressing Potential Impurities

The common synthesis of (S)-3-Isopropylamino-1,2-propanediol involves the reaction of (S)-glycidol with isopropylamine. Therefore, the primary impurities to consider are:

  • Unreacted Isopropylamine: A volatile starting material with a low boiling point, easily removed during the initial stages of vacuum distillation.

  • Unreacted (S)-Glycidol: While having a lower boiling point than the product, it is significantly less volatile than isopropylamine. Depending on the desired final purity, a fractional distillation setup may be necessary for its complete removal.

  • Di-substituted Byproducts: The formation of N,N-diisopropyl-3-amino-1,2-propanediol is a potential side reaction, leading to a higher boiling point impurity that would likely remain in the distillation flask.

Experimental Workflow for Purification

The purification process can be logically broken down into several key stages, from initial workup to the final collection of the purified product.

Purification_Workflow cluster_pre_distillation Pre-Distillation cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation A Crude Reaction Mixture B Solvent Removal (Rotary Evaporation) A->B C Initial Vacuum Application (Removal of Volatiles) B->C D Heating and Fraction Collection C->D E Collection of Pure (S)-3-Isopropylamino-1,2-propanediol D->E F Characterization (NMR, GC-MS, etc.) E->F

Figure 1: A schematic overview of the purification workflow for (S)-3-Isopropylamino-1,2-propanediol.

Detailed Protocol for Vacuum Distillation

Safety First: (S)-3-Isopropylamino-1,2-propanediol is classified as a skin and eye irritant.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Equipment:

  • Round-bottom flask (distilling flask)

  • Short-path distillation head (or a fractionating column for higher purity)

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (diaphragm pump capable of reaching <5 Torr is ideal)

  • Vacuum gauge (e.g., Pirani or digital manometer)

  • Cold trap (to protect the vacuum pump)

  • Glassware clips

  • Vacuum grease

Protocol Steps:

  • Preparation of the Crude Material:

    • Ensure that the crude (S)-3-Isopropylamino-1,2-propanediol has been concentrated to remove any reaction solvents. This is typically achieved using a rotary evaporator. The material should be a viscous liquid or a semi-solid.

  • Assembly of the Distillation Apparatus:

    • Place a magnetic stir bar into the appropriately sized round-bottom flask.

    • Add the crude (S)-3-Isopropylamino-1,2-propanediol to the flask, filling it to no more than two-thirds of its capacity to prevent bumping.

    • Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Assemble the distillation apparatus as shown in the diagram below. For most applications, a short-path distillation head is sufficient. If higher purity is required, a Vigreux or other packed fractionating column can be inserted between the distilling flask and the distillation head.

    • Secure all glassware connections with clips.

    • Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum outlet of the distillation apparatus to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump. The cold trap is crucial for condensing any volatile materials that pass through the condenser, thereby protecting the vacuum pump.

    • Connect the vacuum gauge to the system between the cold trap and the pump.

Vacuum_Distillation_Setup cluster_setup Vacuum Distillation Apparatus Distilling_Flask Distilling Flask with Magnetic Stir Bar and Crude Product Distillation_Head Short-Path Distillation Head (or Fractionating Column) Distilling_Flask->Distillation_Head Heating_Mantle Heating Mantle with Stirrer Heating_Mantle->Distilling_Flask heats Thermometer Thermometer Distillation_Head->Thermometer Condenser Condenser (Water In at Bottom, Out at Top) Distillation_Head->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Vacuum_Adapter Vacuum Adapter Receiving_Flask->Vacuum_Adapter To_Trap_Pump To Cold Trap and Vacuum Pump Vacuum_Adapter->To_Trap_Pump

Figure 2: A simplified diagram of a vacuum distillation setup.

  • Distillation Procedure:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Start the circulating water in the condenser.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-5 Torr). You may observe some initial bubbling as dissolved gases and highly volatile impurities (like residual isopropylamine) are removed.

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

    • Increase the temperature gradually. A forerun fraction, consisting of any remaining low-boiling impurities, may begin to distill. Collect this in a separate receiving flask and discard it.

    • As the temperature of the vapor reaches the boiling point of (S)-3-Isopropylamino-1,2-propanediol at the applied pressure (e.g., ~106-110 °C at 3 Torr), the product will begin to distill. The temperature should remain relatively constant during the collection of the pure fraction.

    • Collect the main fraction in a clean, pre-weighed receiving flask.

    • Continue the distillation until only a small amount of residue remains in the distilling flask or until the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure slowly and carefully before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.

    • Disassemble the apparatus and weigh the collected pure product.

  • Characterization of the Purified Product:

    • The purity of the distilled (S)-3-Isopropylamino-1,2-propanediol should be confirmed using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and chiral High-Performance Liquid Chromatography (HPLC) to determine both chemical and enantiomeric purity.

Troubleshooting and Expert Insights

  • Bumping: Vigorous, uneven boiling (bumping) can be an issue in vacuum distillation. Ensure adequate stirring with a magnetic stir bar. A Claisen adapter can also help to prevent the crude material from splashing into the condenser.

  • No Distillate: If the compound is not distilling at the expected temperature and pressure, check for leaks in the system. Re-grease joints if necessary. Ensure the vacuum pump is functioning correctly and the cold trap is sufficiently cold. The heating mantle temperature may also need to be increased, but do so cautiously to avoid decomposition.

  • Fluctuating Temperature: A fluctuating distillation temperature can indicate an unstable vacuum or a mixture of components with close boiling points. If the latter is suspected, a more efficient fractionating column may be required.

  • Product Solidifying in the Condenser: If the product has a high melting point, it may solidify in the condenser, causing a blockage. In such cases, the condenser water can be warmed slightly, or a distillation apparatus with a wider bore may be necessary. For (S)-3-Isopropylamino-1,2-propanediol, this is generally not an issue as it is a liquid at room temperature.

By adhering to this detailed protocol and understanding the underlying principles, researchers can confidently and safely purify (S)-3-Isopropylamino-1,2-propanediol to the high standards required for pharmaceutical research and development.

References

  • PubChem. Compound Summary for 3-Isopropylamino-1,2-propanediol. [Link]

Sources

Structural Elucidation and Enantiomeric Purity Determination of (S)-3-Isopropylamino-1,2-propanediol via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(S)-3-Isopropylamino-1,2-propanediol is a critical chiral intermediate and a known degradation product (Impurity N) in the synthesis of beta-blockers such as Metoprolol and Atenolol. Its structural integrity—specifically its stereochemical purity—is paramount, as the pharmacological activity of beta-blockers is strictly governed by the stereochemistry of the propanolamine side chain.

Standard HPLC methods often struggle with the retention of this highly polar, non-chromophoric amino diol.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a superior, self-validating orthogonal method for both structural confirmation and enantiomeric excess (ee) determination.

This application note details a high-fidelity NMR workflow designed to:

  • Unambiguously assign the proton and carbon backbone using 1D and 2D NMR.

  • Resolve diastereotopic protons adjacent to the chiral center.

  • Determine enantiomeric purity using Mosher’s Ester analysis, the gold standard for absolute configuration assignment.

Structural Analysis Strategy

The molecule consists of a chiral glycerol-like backbone linked to an isopropylamine group.

Key Structural Challenges:

  • Chiral Center (C2): Induces magnetic non-equivalence in the adjacent methylene protons (C1 and C3), creating complex ABX or ABC spin systems.

  • Exchangeable Protons: The presence of two hydroxyls and one secondary amine requires specific solvent handling to prevent signal broadening or loss.

Workflow Visualization

NMR_Workflow Sample Sample: (S)-3-Isopropylamino-1,2-propanediol Solvent Solvent Selection (DMSO-d6 vs D2O) Sample->Solvent OneD 1D 1H NMR (Quant & Structural) Solvent->OneD Screening TwoD 2D NMR (COSY, HSQC) OneD->TwoD Confirm Connectivity Chiral Chiral Analysis (Mosher's Method) TwoD->Chiral If Structure Confirmed Report Final QC Report (Structure + %ee) Chiral->Report

Figure 1: Analytical workflow for complete characterization.

Experimental Protocols

Protocol A: Sample Preparation & Solvent Selection

Objective: Minimize proton exchange to visualize OH and NH signals and resolve coupling constants.

  • Preferred Solvent: DMSO-d6 (99.9% D).

    • Reasoning: DMSO forms strong hydrogen bonds with solute OH/NH groups, slowing their exchange rate. This allows observation of scalar coupling (e.g.,

      
      ), which is vital for confirming the diol structure.
      
  • Alternative: D2O.

    • Use Case: Only for backbone confirmation if DMSO peaks overlap critical regions. Note that OH/NH signals will vanish (exchange to OD/ND).

Step-by-Step:

  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Critical: If the sample is hygroscopic (common for amino diols), add activated 3Å molecular sieves to the NMR tube directly to remove trace water, which broadens exchangeable peaks.

  • Transfer to a 5mm high-precision NMR tube.

Protocol B: 1D 1H NMR Acquisition (Quantitative Parameters)

Objective: Obtain accurate integration for purity assessment.

  • Instrument: 400 MHz or higher (600 MHz recommended for ABX resolution).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (d1): 5.0 seconds . (Essential: The T1 relaxation times of the isopropyl methyls can be long; short d1 leads to integration errors).

  • Scans (ns): 16 or 32.

  • Acquisition Time (aq): > 3.0 seconds.

Self-Validating Check: The integral of the isopropyl methyl doublet (6H) must serve as the internal reference. If the integral of the methine proton (CH) at the chiral center deviates from 1.0, check for water suppression artifacts or insufficient relaxation delay.

Protocol C: Stereochemical Determination (Mosher's Method)[2]

Since standard NMR cannot distinguish enantiomers, we use Mosher’s Acid Chloride (MTPA-Cl) to create diastereomers. The chemical shift differences (


) between the (S)- and (R)-MTPA esters correlate with the absolute configuration.[2]

Reaction Scheme:

  • Reactant A: 5 mg Analyte + (R)-(-)-MTPA-Cl

    
     (S)-MTPA ester.
    
  • Reactant B: 5 mg Analyte + (S)-(+)-MTPA-Cl

    
     (R)-MTPA ester.
    
  • Solvent: Pyridine-d5 (acts as both solvent and base).

Procedure:

  • Dissolve 5 mg of amino diol in 0.5 mL Pyridine-d5 in an NMR tube.

  • Add 1.5 equivalents of (R)-MTPA-Cl. Shake vigorously.

  • Allow to stand for 10 minutes (reaction is usually instantaneous for primary alcohols/amines).

  • Acquire 1H NMR.[3][4][5][6]

  • Repeat with (S)-MTPA-Cl in a separate tube.

Data Analysis & Interpretation

1H NMR Chemical Shift Assignments (DMSO-d6)

The following table summarizes the expected chemical shifts for the free base in DMSO-d6.

PositionGroupShift (

, ppm)
MultiplicityIntegrationNotes
A Isopropyl -CH30.95 - 1.05Doublet (

Hz)
6HHigh intensity reference
B Isopropyl -CH-2.65 - 2.80Septet1H
C N-CH2- (C3)2.40 - 2.60Multiplet (ABX)2HDiastereotopic; often overlaps with DMSO/Isopropyl CH
D -CH- (C2)3.45 - 3.60Multiplet1HChiral Center
E -CH2-O (C1)3.30 - 3.45Multiplet (ABX)2HDiastereotopic
F NH (Amine)~4.0 - 5.0Broad Singlet1HShift varies with conc./temp
G OH (C1, C2)4.4 - 4.8Broad/Doublet2HVisible only in dry DMSO
Interpreting Mosher's Analysis[3]

To confirm the (S)-configuration at C2: Calculate


 for protons neighboring the chiral center.
  • Mechanism: The Mosher ester locks the conformation. The phenyl group of the MTPA moiety shields protons on one side of the plane and deshields the other.

  • Validation: For an (S)-amino diol derivatized with MTPA, the protons on the C1 (hydroxymethyl) side should exhibit a positive

    
    , while protons on the C3 (aminomethyl) side should exhibit a negative 
    
    
    
    (or vice versa depending on the specific conformer dominance, but the pattern must be consistent).

Moshers_Logic cluster_0 Sector Analysis Start Calculate Δδ = δ(S-ester) - δ(R-ester) Analyze Map Δδ signs to Structure Start->Analyze Pos Protons with Δδ > 0 (Shielded by R-reagent) Analyze->Pos Neg Protons with Δδ < 0 (Shielded by S-reagent) Analyze->Neg Conclude Determine Absolute Config Based on Newman Projection Pos->Conclude Neg->Conclude

Figure 2: Logic flow for absolute configuration assignment via Mosher's method.

Troubleshooting & Critical Factors

IssueCauseSolution
Broad OH/NH peaks Trace water or rapid exchangeDry sample/solvent with molecular sieves; lower temp to 280K.
Complex Multiplets at 3.4 ppm Overlap of C1 and C2 protonsUse 1H-1H COSY to trace the spin system. The C1 protons will only couple to C2, not C3.
Missing Amine Proton Fast exchange with water in DMSOThis is common. Rely on the integration of the C3 methylene protons (2H) rather than the NH proton itself.
Impurity Peaks Metoprolol degradationLook for aromatic signals (6.8–7.2 ppm). Pure 3-isopropylamino-1,2-propanediol has no aromatic protons .

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.

  • European Pharmacopoeia (Ph.[1] Eur.) . Metoprolol Tartrate Monograph: Impurity N.

    • [Link] (Search: Metoprolol Impurity N)

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • PubChem Compound Summary. 3-Isopropylamino-1,2-propanediol (CID 110857).

Sources

Application Note & Protocol: A Scalable and Stereoselective Synthesis of (S)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-3-Isopropylamino-1,2-propanediol in Medicinal Chemistry

(S)-3-Isopropylamino-1,2-propanediol is a critical chiral building block in the pharmaceutical industry. Its structural motif, a 1,2-propanediol backbone with a secondary amine, is a cornerstone for the synthesis of numerous β-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The stereochemistry at the C2 position of the propanediol moiety is paramount for pharmacological activity; the (S)-enantiomer is significantly more potent than its (R)-counterpart. Consequently, the development of scalable, cost-effective, and enantiomerically pure synthetic routes to (S)-3-Isopropylamino-1,2-propanediol is of paramount importance for the pharmaceutical sector. This guide provides a detailed protocol for a scalable synthesis, emphasizing the chemical principles that ensure high yield and stereochemical fidelity.

Strategic Overview of Synthetic Pathways

Several synthetic strategies have been developed to produce (S)-3-Isopropylamino-1,2-propanediol. The choice of a particular route on an industrial scale is dictated by factors such as the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the ease of purification.

  • From Chiral Glycidol Derivatives: This is one of the most direct and widely employed methods. The reaction of (S)-glycidol or an activated derivative like (R)-glycidyl tosylate with isopropylamine proceeds via a nucleophilic ring-opening of the epoxide. This approach is highly attractive due to its atom economy and the high degree of stereochemical control.

  • From 3-Chloro-1,2-propanediol (CPD): Industrial synthesis often utilizes the ammonolysis of 3-chloro-1,2-propanediol.[1] This method involves the nucleophilic substitution of the chlorine atom by an amine.[1] To achieve the desired (S)-enantiomer, a chiral starting material or a resolution step is necessary. The reaction of (S)-3-chloro-1,2-propanediol with isopropylamine is a viable, albeit potentially more expensive, route than starting from racemic CPD followed by resolution.

  • From Natural Precursors: Innovative approaches have explored the synthesis from renewable resources. For instance, (S)-3-hydroxy-γ-butyrolactone, derivable from carbohydrates, can be converted to (S)-3-amino-1,2-dihydroxypropane, which can then be N-alkylated.[2] While environmentally appealing, these routes may involve more steps.

This guide will focus on the highly efficient and stereospecific synthesis starting from (S)-glycidol, a readily available chiral epoxide.

Recommended Scalable Synthesis: (S)-Glycidol Route

The reaction of (S)-glycidol with isopropylamine is a robust and scalable method for the preparation of (S)-3-Isopropylamino-1,2-propanediol. The reaction proceeds via a regioselective nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.

Reaction Mechanism

The synthesis is a classic example of an SN2-type epoxide ring-opening reaction. The nitrogen atom of isopropylamine, being a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Under neutral or slightly basic conditions, the attack preferentially occurs at the terminal, less sterically hindered carbon atom (C3), leading to the desired 1,2-diol product. The stereochemistry at the C2 position is inverted during the ring-opening, but since the attack is at C3, the stereocenter at C2 of the (S)-glycidol starting material is retained in the final product.

Epoxide Ring Opening cluster_start Reactants cluster_product Product S_Glycidol (S)-Glycidol Product (S)-3-Isopropylamino-1,2-propanediol S_Glycidol->Product Nucleophilic Attack Isopropylamine Isopropylamine Isopropylamine->Product Ring Opening

Caption: Synthetic workflow for (S)-3-Isopropylamino-1,2-propanediol.

Detailed Experimental Protocol

Materials and Equipment:

  • Reactants: (S)-Glycidol (≥98% ee), Isopropylamine (≥99%)

  • Solvent: Methanol (optional, can be run neat)

  • Equipment:

    • Glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and a reflux condenser.

    • Addition funnel.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: The reactor is charged with isopropylamine. A slight molar excess of isopropylamine (1.2 to 1.5 equivalents) is recommended to ensure complete conversion of the glycidol and to minimize the formation of dimeric impurities. The reaction can be performed neat or in a protic solvent like methanol.[3] For larger scales, running the reaction neat is often preferred for higher throughput and easier work-up.[4]

  • Reaction Initiation: The reactor contents are stirred and cooled to 0-5 °C using a cooling bath.

  • Controlled Addition: (S)-Glycidol is added dropwise to the stirred isopropylamine via an addition funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained below 25 °C during the addition, as the reaction is exothermic.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-16 hours) to ensure the reaction goes to completion.[4]

  • Work-up and Purification:

    • The excess isopropylamine (and methanol, if used) is removed under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by vacuum distillation to yield (S)-3-Isopropylamino-1,2-propanediol as a colorless to pale yellow viscous liquid.[4]

Safety Precautions:

  • (S)-Glycidol is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Isopropylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

  • The reaction is exothermic; proper temperature control is crucial to prevent runaway reactions.

Data Summary
ParameterRecommended ValueRationale
(S)-Glycidol 1.0 equivalentLimiting reagent.
Isopropylamine 1.2 - 1.5 equivalentsEnsures complete conversion of glycidol and minimizes side reactions.[4]
Solvent Neat or MethanolNeat reaction is often preferred for scalability. Methanol can help with heat dissipation on a smaller scale.
Reaction Temperature 0-25 °CControls the exotherm and minimizes the formation of byproducts.[4]
Reaction Time 12 - 16 hoursEnsures complete reaction.[4]
Purification Vacuum DistillationEffective for removing non-volatile impurities and isolating the final product.[4]
Expected Yield >90%The reaction is generally high-yielding.
Expected Purity >99% (by GC), >98% eeHigh purity is achievable with proper distillation. The stereochemistry is well-retained.

Analytical Characterization

To ensure the quality and identity of the synthesized (S)-3-Isopropylamino-1,2-propanediol, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (O-H, N-H, C-N, C-O).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines the purity of the product.

  • Chiral HPLC: Crucial for determining the enantiomeric excess (ee) of the final product to confirm that no racemization has occurred during the synthesis.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The synthesis of (S)-3-Isopropylamino-1,2-propanediol from (S)-glycidol and isopropylamine represents a highly efficient, stereoselective, and scalable route. The protocol detailed in this application note is robust and can be adapted for pilot-plant and industrial-scale production. The key to a successful and safe synthesis lies in the careful control of the reaction temperature and the use of high-quality starting materials. The resulting high-purity chiral amino alcohol is a valuable intermediate for the synthesis of a wide range of life-saving pharmaceuticals.

Detailed_Workflow Detailed Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control charge_reactor Charge Reactor with Isopropylamine cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_glycidol Slowly Add (S)-Glycidol cool_reactor->add_glycidol stir_overnight Stir at Room Temp Overnight add_glycidol->stir_overnight remove_volatiles Remove Excess Amine (Rotovap) stir_overnight->remove_volatiles distillation Vacuum Distillation remove_volatiles->distillation analysis Analytical Characterization (NMR, HPLC, etc.) distillation->analysis

Caption: Step-by-step experimental workflow.

References

  • PrepChem. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]

  • WIPO Patentscope. (2015). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Available from: [Link]

  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Royal Society of Chemistry. (2011). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. Available from: [Link]

  • Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Google Patents. (1999). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

  • PubChem. 3-Isopropylamino-1,2-propanediol. Available from: [Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]

  • Google Patents. (2008). US7459572B2 - Process for the preparation of glycidyl derivatives.
  • Google Patents. (2007). US20070265458A1 - Process for the Preparation of Glycidyl Derivatives.
  • Google Patents. (2016). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • National Institutes of Health. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available from: [Link]

  • MDPI. (2023). Special Issue “The Role of Natural Products in Drug Discovery”. Available from: [Link]

  • Luminix Health. 3-Isopropylamino-1,2-propanediol. Available from: [Link]

  • MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

  • MDPI. (2023). Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. Available from: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

Sources

Reaction of (S)-glycidol with isopropylamine conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of (S)-3-(Isopropylamino)-1,2-propanediol

Part 1: Executive Summary

This guide details the synthetic protocol for the ring-opening of (S)-glycidol (oxiran-2-ylmethanol) with isopropylamine to produce (S)-3-(isopropylamino)-1,2-propanediol . This transformation is a cornerstone reaction in the synthesis of chiral


-adrenergic blocking agents (beta-blockers) and aminocyclitol derivatives.

Key Technical Insights:

  • Regioselectivity: The reaction proceeds via nucleophilic attack at the less hindered terminal carbon (

    
    ), yielding the 1-amino-2,3-diol motif exclusively over the 2-amino-1,3-diol isomer.
    
  • Stereochemical Integrity: As the chiral center (

    
    ) is not involved in the bond-breaking event, the configuration is strictly retained. (S)-Glycidol yields (S)-product.
    
  • Safety Critical: Glycidol is thermodynamically unstable and prone to explosive polymerization. Protocols herein prioritize thermal control and stoichiometry to mitigate runaway reactions.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The reaction follows a classic


 mechanism. Isopropylamine acts as the nucleophile, attacking the electrophilic epoxide ring. Under neutral or basic conditions, the attack is governed by steric factors, favoring the terminal carbon (

).

Pathway Logic:

  • Nucleophilic Approach: The lone pair of the nitrogen atom attacks the anti-bonding orbital (

    
    ) of the 
    
    
    
    -O bond.
  • Ring Opening: The epoxide ring strain is relieved, generating an alkoxide intermediate.

  • Proton Transfer: Rapid proton exchange (often with the solvent or excess amine) yields the final amino-diol.

Graphviz Diagram 1: Mechanistic Pathway

ReactionMechanism Glycidol (S)-Glycidol (Electrophile) TS Transition State (Steric Control at C3) Glycidol->TS + iPrNH2 Amine Isopropylamine (Nucleophile) Amine->TS Inter Alkoxide Intermediate TS->Inter Ring Opening Product (S)-3-(isopropylamino)- 1,2-propanediol Inter->Product Proton Transfer

Caption: Sterically governed


 attack at the terminal carbon ensures regioselectivity and stereoretention.
Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Stoichiometry 1:3 to 1:5 (Glycidol:Amine)Excess amine prevents bis-alkylation (where the product reacts with a second glycidol molecule).
Temperature 20°C – 40°CGlycidol is unstable >50°C. Higher temps increase polymerization risk.
Addition Rate Slow / DropwiseThe reaction is exothermic (

kJ/mol). Controlled addition prevents thermal runaway.
Solvent Water or MethanolProtic solvents facilitate proton transfer and stabilize the transition state via hydrogen bonding.

Part 3: Experimental Protocols

Protocol A: Standard Batch Synthesis (High Yield)

Best for gram-scale synthesis where equipment simplicity is required.

Reagents:

  • (S)-Glycidol (CAS: 60456-23-7): 7.4 g (100 mmol)

  • Isopropylamine (CAS: 75-31-0): 29.5 g (500 mmol, 5.0 equiv)

  • Water (Deionized): 20 mL (Optional, can be run neat if cooling is efficient)

Step-by-Step Methodology:

  • System Prep: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (coolant at 0°C), an internal thermometer, and a pressure-equalizing addition funnel.

  • Amine Charge: Charge Isopropylamine (and water if using) into the flask. Cool the system to 10°C using an ice-water bath.

  • Controlled Addition: Charge (S)-Glycidol into the addition funnel. Add dropwise to the amine solution over 60 minutes.

    • Control Point: Ensure internal temperature does not exceed 30°C.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: MeOH/DCM 1:9, stain with Ninhydrin) or GC-MS.

  • Workup:

    • Remove excess isopropylamine and water via rotary evaporation under reduced pressure (bath temp < 45°C).

    • Note: Isopropylamine is volatile (bp 33°C); use a rigorous cold trap to protect the vacuum pump.

  • Purification: Distill the residue under high vacuum (0.1 mmHg). The product boils at approximately 80–85°C.

    • Yield: Expect 11.5–12.5 g (85–95%).

Protocol B: Continuous Flow Synthesis (Scalable & Safer)

Best for multi-gram to kilogram scale, minimizing the inventory of hazardous glycidol.

Graphviz Diagram 2: Flow Chemistry Setup

FlowSetup TankA Feed A: (S)-Glycidol (Neat) Pump Dual Piston Pump TankA->Pump TankB Feed B: Isopropylamine (5 eq) TankB->Pump Mixer T-Mixer (High Shear) Pump->Mixer Flow Ratio 1:5 Reactor Residence Coil (PTFE, 20°C, 30 min) Mixer->Reactor Exothermic Zone BPR Back Pressure Regulator (4 bar) Reactor->BPR Collection Collection Vessel (Quench/Evap) BPR->Collection

Caption: Continuous flow setup minimizes thermal accumulation and glycidol inventory.

Flow Parameters:

  • Reactor Volume: 10 mL PFA coil.

  • Temperature: 25°C (Ambient).

  • Residence Time: 30–40 minutes.

  • Pressure: 4 bar (to keep isopropylamine liquid, as its bp is 33°C).

Part 4: Characterization & Quality Control

Product: (S)-3-(isopropylamino)-1,2-propanediol Appearance: Colorless to pale yellow viscous liquid.

TechniqueExpected DataInterpretation
1H NMR (400 MHz, D2O)

1.05 (d, 6H,

), 2.5–2.7 (m, 2H,

-N), 2.8 (m, 1H, CH-N), 3.5–3.7 (m, 3H,

-O, CH-O)
Confirms isopropyl group integration (6H) and intact propane backbone.
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA.Single peak (major) vs. racemate standard. >99% ee expected.
Mass Spec (ESI+) [M+H]+ = 134.1Consistent with Molecular Weight of 133.19 g/mol .

Part 5: Safety & Troubleshooting

Hazard Alert: Glycidol

  • Carcinogenicity: Glycidol is a Category 1B carcinogen. All handling must occur in a fume hood with double-gloving (Nitrile).

  • Polymerization: Glycidol can polymerize explosively if contaminated with strong acids, bases, or metal salts (e.g.,

    
    , 
    
    
    
    ). Ensure all glassware is acid-free.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Polymerization of GlycidolLower reaction temperature; ensure glycidol is fresh and not yellowed (stored at -20°C).
Bis-alkylation Insufficient AmineIncrease Isopropylamine equivalents to >5.0.
Racemization Acidic ContaminationEnsure conditions remain basic/neutral. Avoid high heat during distillation.

Part 6: References

  • Sharpless, K. B., et al. (1987). "The regioselective opening of glycidol and related epoxides." Journal of Organic Chemistry.

  • Hanson, R. M. (1991).[1] "The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols." Chemical Reviews.

  • National Toxicology Program. (1990). "Toxicology and Carcinogenesis Studies of Glycidol." NTP Technical Report Series.

  • ChemicalBook. "Product Monograph: (S)-3-Isopropylamino-1,2-propanediol (CAS 90742-94-2)."

  • PrepChem. "Synthesis of 3-(Isopropylamino)-1,2-propanediol."

Sources

Application Note: Strategies for the Derivatization of (S)-3-Isopropylamino-1,2-propanediol for Chromatographic and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of (S)-3-Isopropylamino-1,2-propanediol

(S)-3-Isopropylamino-1,2-propanediol is a key chemical entity, recognized primarily as a specified impurity and potential degradation product of several aryloxypropanolamine β-blockers, such as metoprolol.[1] Its structure features a secondary amine, a primary and a secondary alcohol (a vicinal diol), and a chiral center.[2][3] The accurate and sensitive quantification of this compound is critical for ensuring the quality and safety of pharmaceutical products.[1]

However, the direct analysis of (S)-3-Isopropylamino-1,2-propanediol presents significant analytical hurdles:

  • High Polarity: The presence of two hydroxyl groups and a secondary amine makes the molecule highly polar and water-soluble.[2] This results in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and potential peak tailing in gas chromatography (GC).

  • Low Volatility: The hydrogen-bonding capabilities of the hydroxyl and amine groups give the molecule a high boiling point, making it unsuitable for direct GC analysis without derivatization.[4]

  • Lack of a Strong Chromophore: The molecule does not possess any significant UV-absorbing or fluorescent moieties, rendering it nearly invisible to standard HPLC detectors and necessitating alternative detection methods like Charged Aerosol Detection (CAD) or mass spectrometry (MS).[1][5]

  • Chirality: As analysis often requires enantioselective quantification to distinguish the (S)-isomer from its (R)-counterpart, methods must be capable of chiral separation.

To overcome these challenges, chemical derivatization is an essential strategy. Derivatization modifies the analyte's functional groups to enhance its physicochemical properties for analysis, improving volatility, chromatographic behavior, and detectability.[6][7] This application note provides a detailed guide to various derivatization protocols for the robust analysis of (S)-3-Isopropylamino-1,2-propanediol by GC and HPLC, with a focus on both achiral and chiral assessment.

The Rationale for Derivatization: A Strategic Overview

The core principle of derivatization is to convert the polar, non-volatile, and poorly detectable analyte into a form that is amenable to the chosen analytical technique. The selection of a derivatization reagent is dictated by the analytical goal and the functional groups present on the analyte (amine and diol).

G cluster_gc Gas Chromatography (GC) cluster_hplc Liquid Chromatography (HPLC/LC-MS) cluster_chiral Chiral Analysis (GC or HPLC) Analyte (S)-3-Isopropylamino-1,2-propanediol (Polar, Non-Volatile, Achiral Detection Issues) Goal Analytical Goal Analyte->Goal GC_Goal Achieve Volatility & Improve Peak Shape Goal->GC_Goal GC Analysis HPLC_Goal Introduce Detectable Tag (UV/Fluorescence) Goal->HPLC_Goal HPLC Analysis Chiral_Goal Separate Enantiomers on Achiral Column Goal->Chiral_Goal Enantioselective Analysis Acylation Acylation (e.g., TFAA) Masks -OH and -NH groups GC_Goal->Acylation Silylation Silylation (e.g., BSTFA) Masks active hydrogens GC_Goal->Silylation Tagging UV/Fluorescence Tagging (e.g., Benzoyl Chloride, Dansyl-Cl) HPLC_Goal->Tagging Chiral_Deriv Chiral Derivatization (e.g., Mosher's, Marfey's Reagent) Forms Diastereomers Chiral_Goal->Chiral_Deriv

Caption: Decision workflow for selecting a derivatization strategy.

Derivatization for Gas Chromatography (GC) Analysis

For GC, the primary goal is to increase the analyte's volatility and thermal stability by masking the active hydrogens on the amine and hydroxyl groups.[4] This is typically achieved through acylation or silylation.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with perfluorinated anhydrides like TFAA is a highly effective method. The reaction is rapid and converts both the amine and alcohol groups into stable, volatile trifluoroacetyl esters and amides.[8][9] A significant advantage is that the resulting fluorinated derivatives are highly responsive to Electron Capture Detectors (ECD), enabling trace-level analysis.[10]

Caption: Reaction of the analyte with TFAA for GC analysis.

Protocol 1: Acylation with TFAA for GC-ECD/MS Analysis

  • Rationale: This protocol creates a volatile and highly detectable derivative suitable for GC analysis. TFAA is chosen for its high reactivity with both amines and alcohols.[8][10] The use of a base catalyst like triethylamine (TEA) or pyridine helps to neutralize the acidic byproduct, driving the reaction to completion.[9]

  • Reagents & Materials:

    • (S)-3-Isopropylamino-1,2-propanediol standard or sample extract, dried.

    • Trifluoroacetic anhydride (TFAA), derivatization grade.

    • Pyridine or Triethylamine (TEA), anhydrous.

    • Ethyl acetate or Dichloromethane, anhydrous, HPLC grade.

    • Reaction vials (2 mL) with PTFE-lined caps.

    • Heating block or water bath.

    • Nitrogen gas supply for evaporation.

  • Step-by-Step Methodology:

    • Sample Preparation: Aliquot a known amount of the analyte (e.g., 100 µL of a 1 mg/mL solution in methanol) into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the reagent.

    • Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 50 µL of anhydrous pyridine to the dried sample residue. Vortex briefly to dissolve.

    • Derivatization Reaction: Add 100 µL of TFAA to the vial. Cap tightly and vortex for 30 seconds.

    • Heating: Place the vial in a heating block set to 60-70°C for 30 minutes to ensure complete derivatization of all three functional groups.

    • Cooling & Work-up: Remove the vial and allow it to cool to room temperature.

    • Solvent Removal: Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Caution: This step should be performed in a well-ventilated fume hood as TFAA and its acid byproduct are corrosive and volatile.

    • Reconstitution: Reconstitute the dried derivative in 500 µL of a suitable solvent for injection (e.g., hexane or ethyl acetate).

    • Analysis: Inject 1 µL into the GC system.

  • Typical GC Conditions:

    Parameter Setting
    Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm, 0.25 µm
    Injector Temp 250°C
    Carrier Gas Helium, 1.0 mL/min constant flow
    Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

    | Detector | ECD at 300°C or Mass Spectrometer (Scan mode m/z 50-550) |

Derivatization for HPLC: Introducing a Chromophore

Since the analyte lacks a UV chromophore, derivatization for HPLC focuses on attaching a UV-absorbing or fluorescent tag. This dramatically increases detection sensitivity.

Chiral Derivatization with Mosher's Acid Chloride

For enantioselective analysis, a chiral derivatizing agent (CDA) is used to convert the pair of enantiomers into a pair of diastereomers.[11] Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[11]

α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), or Mosher's acid chloride, is a classic CDA that reacts with the secondary amine and both hydroxyl groups.[11][12] Reaction with a single enantiomer of the CDA, for example (R)-MTPA-Cl, will produce two diastereomers that can be resolved chromatographically. This allows for the determination of enantiomeric excess (e.e.).[13][14]

Protocol 2: Chiral Derivatization with (R)-MTPA-Cl for HPLC-UV Analysis

  • Rationale: This method creates diastereomeric esters/amides that are separable on a standard C18 column. The phenyl group in the MTPA moiety provides a strong UV chromophore for sensitive detection.[15] The reaction is typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

  • Reagents & Materials:

    • (S)-3-Isopropylamino-1,2-propanediol standard or sample extract, dried.

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].

    • Pyridine, anhydrous.

    • Dichloromethane (DCM), anhydrous.

    • Saturated sodium bicarbonate solution.

    • Anhydrous sodium sulfate.

    • HPLC-grade acetonitrile and water.

  • Step-by-Step Methodology:

    • Sample Preparation: Place a dried sample (approx. 0.5-1 mg) in a clean, dry reaction vial.

    • Reaction Setup: Dissolve the residue in 500 µL of anhydrous DCM and add 50 µL of anhydrous pyridine.

    • Derivatization: Add a slight molar excess of (R)-MTPA-Cl (e.g., 1.2 equivalents per reactive site) to the solution. Cap the vial and stir or shake at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC).

    • Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench any unreacted MTPA-Cl and neutralize the pyridine hydrochloride.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 2 mL portions of DCM.

    • Drying & Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure or a gentle nitrogen stream.

    • Reconstitution: Reconstitute the resulting diastereomeric derivatives in the mobile phase for HPLC analysis.

  • Typical HPLC Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Isocratic or Gradient; e.g., Acetonitrile:Water (60:40 v/v)
    Flow Rate 1.0 mL/min
    Column Temp 30°C
    Detection UV at 254 nm

    | Injection Vol. | 10 µL |

Derivatization for Enhanced Mass Spectrometric Detection

While the previously mentioned derivatives are suitable for MS, certain reagents can be chosen specifically to improve ionization or create highly specific fragments for LC-MS/MS analysis.

Boronic Acid Derivatization for the Vicinal Diol

Boronic acids react selectively and reversibly with cis-diols to form stable cyclic boronate esters.[16][17] This reaction is highly specific to the 1,2-propanediol moiety of the analyte. Using a boronic acid reagent that contains a charge-carrying group or a unique isotopic signature can significantly enhance MS detection.[16] For example, a phenylboronic acid derivative will introduce a stable aromatic ring that aids in ionization.

Protocol 3: Phenylboronic Acid Derivatization for LC-MS Analysis

  • Rationale: This protocol targets the vicinal diol functionality, offering high selectivity. The formation of a cyclic ester reduces the polarity and can improve chromatographic peak shape, while the phenyl group enhances ionization efficiency for MS detection. The reaction proceeds rapidly in a neutral or slightly basic aqueous/organic mixture.[16]

  • Reagents & Materials:

    • (S)-3-Isopropylamino-1,2-propanediol standard or sample.

    • Phenylboronic acid (PBA).

    • Ammonium acetate buffer (10 mM, pH 8.5).

    • Acetonitrile, HPLC grade.

    • Reaction vials (1.5 mL).

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a 100 µL aqueous solution of the analyte in a reaction vial.

    • Reagent Addition: Add 100 µL of a 10 mg/mL solution of phenylboronic acid in acetonitrile.

    • Buffering: Add 50 µL of 10 mM ammonium acetate buffer (pH 8.5) to facilitate the reaction.

    • Reaction: Vortex the mixture and allow it to react at room temperature for 15 minutes.

    • Analysis: The reaction mixture can often be directly injected into the LC-MS system. Dilution with the initial mobile phase may be necessary.

  • Typical LC-MS Conditions:

    Parameter Setting
    Column C18, 2.1 x 100 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 10 minutes
    Flow Rate 0.3 mL/min
    Ion Source Electrospray Ionization (ESI), Positive Mode

    | MS Mode | Selected Ion Monitoring (SIM) for the [M+H]+ of the derivative or MRM |

Summary and Comparison of Methods

Derivatization ReagentTarget Functional Group(s)Primary Analytical TechniqueKey AdvantageCausality
TFAA Amine, AlcoholsGCHigh volatility, ECD sensitivityFluorine atoms are highly electronegative, enabling electron capture.[10]
BSTFA Amine, AlcoholsGCForms stable, volatile TMS derivativesReplaces active hydrogens with nonpolar trimethylsilyl groups.[4][18]
(R)-MTPA-Cl Amine, AlcoholsHPLCChiral separation, strong UV tagForms diastereomers with distinct physical properties and contains a phenyl chromophore.[11][15]
Phenylboronic Acid Vicinal DiolLC-MSHigh selectivity for diols, improved ionizationForms a cyclic boronate ester, stabilizing the diol and adding an ionizable phenyl group.[16]

Conclusion

The successful analysis of (S)-3-Isopropylamino-1,2-propanediol is critically dependent on the strategic application of chemical derivatization. For GC-based methods, acylation with TFAA provides excellent volatility and sensitivity. For enantioselective quantification, chiral derivatizing agents like MTPA-Cl are indispensable, allowing for the separation of diastereomers on standard achiral columns. Furthermore, selective derivatization of the vicinal diol moiety with boronic acids offers a powerful tool for LC-MS-based workflows. The protocols and rationales presented in this note provide a robust framework for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for this important pharmaceutical impurity.

References

  • ResearchGate. (n.d.). GC–mass spectrum of 3-(isopropylamino)propane-1,2-diol with its... Retrieved from [Link]

  • Cannabinoid Analysis Solutions. (2020, September 24). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Restek. Retrieved from [Link]

  • Jiang, X., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]

  • PubMed. (2021, October 15). A boronic acid-modified C60 derivatization reagent for the rapid detection of 3-monochloropropane-1,2-diol using matrix-assisted laser desorption/ionization-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]

  • PubMed Central. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Retrieved from [Link]

  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • Wageningen University & Research. (2015, October 9). New applications of the interaction between diols and boronic acids. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. Retrieved from [Link]

  • Wiley Online Library. (2026, January 7). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved from [Link]

  • PubMed Central. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. Retrieved from [Link]

  • Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]

  • AVESİS. (n.d.). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • ALGERIAN JOURNAL OF BIOSCEINCES. (n.d.). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Retrieved from [Link]

  • SciRP.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • University of Illinois. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

Sources

Protocol for monitoring the synthesis of (S)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Isopropylamino-1,2-propanediol (CAS: 6452-57-9) is the critical chiral "synthon" in the synthesis of blockbuster beta-adrenergic blockers, including Atenolol and Metoprolol .[1] The pharmacological efficacy of these drugs depends strictly on the (S)-configuration; the (R)-enantiomer is often considered an impurity with different or undesirable biological activity.[1]

This Application Note details a robust protocol for synthesizing this intermediate via the aminolysis of (S)-Glycidol.[1] Unlike standard textbook descriptions, this guide focuses on process monitoring —integrating In-Process Controls (IPC) to mitigate the specific risks of exothermic runaway , regio-isomer formation , and racemization .[1]

Reaction Mechanism & Critical Control Points

The synthesis involves the nucleophilic ring-opening of (S)-Glycidol by isopropylamine.[1] While theoretically simple, the reaction is driven by the release of ring strain (~27 kcal/mol), making it highly exothermic.

Key Mechanistic Insights:

  • Regioselectivity: Nucleophilic attack predominantly occurs at the less sterically hindered primary carbon (

    
    ) of the epoxide. However, high temperatures can promote attack at 
    
    
    
    , leading to the regio-impurity (2-isopropylamino-1,3-propanediol).[1]
  • Polymerization Risk: Glycidol is unstable.[1] If the amine concentration is low (e.g., inverse addition), glycidol can self-polymerize.[1] Therefore, glycidol must always be added to the amine.

Visual Workflow: Synthesis & Monitoring Loop

G node_proc node_proc node_chem node_chem node_qc node_qc Start Start: Raw Material QC Glycidol (S)-Glycidol (>99% ee Required) Start->Glycidol IPA Isopropylamine (Excess) Start->IPA Addition Controlled Addition (T < 20°C) Glycidol->Addition Slow Feed Reactor Reactor Loading (IPA Charge) IPA->Reactor Reactor->Addition Stirring Reaction Phase (25-30°C, 4-6h) Addition->Stirring IPC1 IPC 1: GC-FID (Glycidol Consumption) Stirring->IPC1 Sample @ 4h Distillation Vacuum Distillation (Removal of Excess IPA) IPC2 IPC 2: Chiral HPLC (Enantiomeric Excess) Distillation->IPC2 IPC1->Stirring If Glycidol > 1% IPC1->Distillation If Glycidol < 1% Product (S)-3-Isopropylamino- 1,2-propanediol IPC2->Product If ee > 99%

Caption: Figure 1. Process flow for (S)-3-Isopropylamino-1,2-propanediol synthesis with integrated Critical Quality Attribute (CQA) monitoring points.

Detailed Synthesis Protocol

Safety Warning:

  • (S)-Glycidol: Potential Carcinogen (IARC Group 2A).[1] Handle in a fume hood.

  • Isopropylamine: Highly flammable (Flash point -26°C) and corrosive.[1]

Step 1: Reactor Preparation & Charging
  • Purge a double-jacketed glass reactor with Nitrogen (

    
    ) to remove moisture (water can initiate non-specific ring opening).[1]
    
  • Charge Isopropylamine (IPA) (5.0 equivalents relative to glycidol).[1]

    • Rationale: A large excess of amine prevents the product (a secondary amine) from reacting with a second molecule of glycidol to form the bis-alkylated impurity.

  • Cool the reactor contents to 0–5°C .

Step 2: Controlled Addition (The Critical Step)
  • Load (S)-Glycidol into a pressure-equalizing dropping funnel.[1]

  • Begin dropwise addition of Glycidol to the IPA.[1]

  • Monitor Internal Temperature (

    
    ):  Maintain 
    
    
    
    .
    • Causality: If

      
       spikes > 30°C during addition, the risk of "runaway" exotherm increases, and regioselectivity decreases.
      
  • After addition is complete, allow the mixture to warm to 25°C .

Step 3: Reaction & IPC 1 (Chemical Conversion)
  • Stir at 25°C for 4–6 hours.

  • Sampling for IPC 1: Take a 100 µL aliquot. Dilute with 1 mL Methanol.

  • Analysis (GC-FID): (See Method A below).

    • Pass Criteria: Residual Glycidol < 0.5%.[1][2][3]

    • Fail Action: If Glycidol > 0.5%, stir for an additional 2 hours.[1] Do not heat > 40°C yet, as this degrades the product color.

Step 4: Work-up & Purification[1]
  • Apply vacuum (gradually reducing to 100 mbar) to strip excess Isopropylamine.[1] Note: Recovered IPA can be recycled.

  • Perform high-vacuum distillation (0.1–0.5 mmHg) to isolate the product.[1]

    • Boiling Point: ~80–85°C at 0.1 mmHg.[1]

  • Final QC: Perform Chiral HPLC (Method B).

Analytical Methods (The "Self-Validating" System)

To ensure the protocol works, you must validate the output using orthogonal methods: GC for chemical purity and HPLC for optical purity.

Method A: IPC via Gas Chromatography (GC-FID)

Purpose: Monitoring consumption of Glycidol and formation of impurities. Note: This molecule is polar.[1] Direct injection is possible on polar columns, but derivatization (TFAA) improves peak shape.[1]

ParameterSetting
Instrument GC with FID (Flame Ionization Detector)
Column DB-WAX or HP-INNOWax (30m x 0.32mm, 0.25µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:[1]1)
Oven Program 50°C (hold 2 min)

10°C/min

220°C (hold 5 min)
Detector FID @ 260°C
Retention Times Isopropylamine (~2.5 min), Glycidol (~6.8 min), Product (~14.2 min)
Method B: Chiral HPLC (Release Testing)

Purpose: Determining Enantiomeric Excess (ee%).[1][3] Challenge: The diol lacks a strong UV chromophore. Detection at low UV (205-210 nm) is noisy.[1] Solution: Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) is the gold standard for amino-alcohols, creating diastereomers with strong UV absorbance.[1]

Derivatization Protocol:

  • Mix 10 mg Product + 10 mg GITC in 1 mL Acetonitrile.

  • Stir at room temp for 15 mins.

  • Inject.[1][3]

ParameterSetting
Column C18 Standard Column (The GITC makes it diastereomeric separation)
Mobile Phase Acetonitrile : Water (0.1% H3PO4) [50:50]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Strong signal from GITC moiety)
Target (S)-Enantiomer > 99.5%

Troubleshooting & Decision Matrix

Use this logic flow to resolve common deviations.

DecisionTree node_q node_q node_a node_a node_f node_f Start Analyze Final Product CheckPurity Chemical Purity > 98%? Start->CheckPurity CheckEE Chiral Purity (ee) > 99%? CheckPurity->CheckEE Yes ActionDistill Re-distill (Check Vacuum Level) CheckPurity->ActionDistill No ActionRecryst Recrystallize as Oxalate Salt (Enrichment Step) CheckEE->ActionRecryst No (95-98%) Release Release Batch CheckEE->Release Yes Reject Reject: Racemization Occurred CheckEE->Reject No (<95%) ActionDistill->CheckPurity ActionRecryst->CheckEE

Caption: Figure 2. Quality Control Decision Matrix for batch release or remediation.

References

  • Preparation of 3-amino-1,2-propanediol. Google Patents.[1][4] CN104610074A.[1][3] Link

  • 3-Isopropylamino-1,2-propanediol (Compound Summary). PubChem.[1] CID 110857.[1] Link[1]

  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol. Green Chemistry, Royal Society of Chemistry.[1] Link

  • Hazard Summary: Isopropylamine. New Jersey Department of Health.[1] Link

  • Chiral HPLC Column Selection Guide. Sigma-Aldrich (Merck). Link

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-3-Isopropylamino-1,2-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(S)-3-Isopropylamino-1,2-propanediol (CAS: 6452-57-9) is a critical chiral intermediate, primarily utilized as the "amine fragment" in the synthesis of beta-blockers such as Atenolol and Metoprolol.

While the synthesis appears straightforward—typically the nucleophilic ring-opening of (S)-Glycidol by Isopropylamine —the process is prone to specific impurity profiles that affect enantiomeric excess (ee) and downstream yield. This guide addresses the root causes of these impurities and provides actionable troubleshooting protocols.

Core Reaction Scheme

The primary pathway involves the attack of the nucleophilic amine on the less hindered carbon of the epoxide.

ReactionScheme Glycidol (S)-Glycidol (Electrophile) Target (S)-3-Isopropylamino- 1,2-propanediol (Target) Glycidol->Target 1° Aminolysis (Main Path) RegioImpurity Impurity B: Regioisomer (C2 Attack) Glycidol->RegioImpurity Steric/Electronic Deviation Hydrolysis Impurity C: Glycerol (Hydrolysis) Glycidol->Hydrolysis + H2O IPA Isopropylamine (Nucleophile) IPA->Target 1° Aminolysis (Main Path) BisImpurity Impurity A: Tertiary Amine (Over-Alkylation) Target->BisImpurity + Excess Glycidol

Figure 1: Reaction pathways showing the genesis of critical impurities during the aminolysis of (S)-Glycidol.

Troubleshooting Guide: Common Impurities

Issue 1: Presence of High Molecular Weight Impurity (Over-Alkylation)

Symptom: HPLC/GC shows a late-eluting peak (approx. 2x molecular weight of target). Identification: 3,3'-(isopropylimino)bis(propane-1,2-diol) . Mechanism: The secondary amine product (the target) is still nucleophilic. If local concentration of glycidol is high, the target reacts with a second molecule of glycidol to form a tertiary amine.

Q: How do I suppress the formation of the tertiary amine (Bis-alkylation)? A: The kinetics of this reaction are governed by the ratio of amine to epoxide.

  • Increase Amine Equivalents: Use a significant excess of Isopropylamine (3–5 equivalents). This ensures that glycidol molecules statistically encounter primary amines (starting material) rather than secondary amines (product).

  • Inverse Addition: Do not add the amine to the glycidol. Instead, slowly add the glycidol to the amine solution. This keeps the concentration of glycidol low relative to the amine at all times.

  • Temperature Control: Maintain lower temperatures (0–10°C) during addition. The activation energy for the second alkylation is typically higher; keeping the reaction cool favors the primary substitution.

Issue 2: Loss of Enantiomeric Excess (Racemization)

Symptom: Chiral HPLC indicates the presence of the (R)-enantiomer. Identification: (R)-3-Isopropylamino-1,2-propanediol.[1] Mechanism: While aminolysis is generally stereospecific (SN2), racemization can occur if the starting (S)-glycidol degrades via a "Payne rearrangement-like" mechanism or if the reaction temperature is too high, promoting SN1 character (carbocation formation).

Q: My product has lower optical purity than the starting glycidol. Why? A:

  • Check Starting Material: (S)-Glycidol is chemically unstable. Verify its optical rotation before use. It racemizes upon storage, especially if traces of acid or base are present.

  • Avoid Lewis Acids: Ensure your reactor is free of metal ions or Lewis acids, which can catalyze non-stereospecific ring opening.

  • Solvent Choice: Avoid protic solvents that might stabilize carbocation intermediates. Use aprotic solvents (e.g., THF, Isopropyl alcohol) or run neat in excess isopropylamine.

Issue 3: Regioisomer Formation

Symptom: A peak eluting very close to the main peak, often difficult to separate. Identification: 2-Isopropylamino-1,3-propanediol . Mechanism: Isopropylamine attacks the C2 position (more hindered) instead of the C3 position.

Q: How do I minimize the regioisomer? A: Regioselectivity is driven by sterics.

  • Steric Bulk: Isopropylamine is moderately bulky, which naturally favors C3 attack (95%+).

  • Catalyst Influence: If you are using a Lewis acid catalyst to speed up the reaction, stop. Lewis acids can activate the oxygen, making C2 more electrophilic and increasing the regioisomer ratio. Rely on the nucleophilicity of the amine alone.

Analytical Troubleshooting (HPLC & GC)

Because (S)-3-Isopropylamino-1,2-propanediol lacks a strong UV chromophore (no aromatic ring), standard UV detection at 254 nm is ineffective.

MethodDetectorColumn TypeApplication
HILIC CAD / ELSD / MSAmide / DiolRecommended. Excellent for polar amines. Retains the hydrophilic diol well.
GC FIDWax / Amine-specificGood for volatile impurities (IPA, Glycidol). Requires high temp or derivatization (BSTFA) for the diol.
Reverse Phase UV (205-210 nm)C18 (Base Deactivated)Poor Sensitivity. Only works at low wavelengths where solvent cutoff is an issue.

Q: I see a "ghost peak" at the solvent front in Reverse Phase HPLC. A: This is likely the target molecule itself eluting in the void volume due to its high polarity. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Acetonitrile/Ammonium Formate buffer system to achieve retention and separation from salts.

Validated Experimental Protocol

Objective: Synthesis of (S)-3-Isopropylamino-1,2-propanediol with <0.5% Bis-impurity.

  • Preparation:

    • Charge a reactor with Isopropylamine (5.0 equiv) .

    • Cool to 0–5°C under Nitrogen atmosphere.

  • Addition:

    • Dissolve (S)-Glycidol (1.0 equiv) in a minimal amount of anhydrous THF or Isopropyl alcohol (optional, can be neat).

    • Add the Glycidol solution dropwise to the Isopropylamine over 2–3 hours . Crucial: Maintain temperature <10°C.

  • Reaction:

    • Allow to warm to room temperature (20–25°C) and stir for 12 hours.

    • Monitor by GC or TLC (stain with KMnO4 or Ninhydrin).

  • Workup:

    • Distill off excess Isopropylamine under reduced pressure (Rotavap). Note: Isopropylamine is volatile (bp 32°C); recover and recycle.

    • The residue is the crude amino-diol.

  • Purification (if needed):

    • High vacuum distillation (bp ~110°C at 0.5 mmHg) is the most effective method to separate the product from oligomers and salts.

    • Alternatively, recrystallization as an oxalate or hydrochloride salt can upgrade chiral purity.

Diagnostic Flowchart

Use this logic tree to diagnose purity issues in your crude mixture.

TroubleshootingTree Start Analyze Crude Mixture (HILIC-CAD or GC) CheckImpurity Identify Major Impurity Start->CheckImpurity LateEluter Late Eluting Peak? (MW ~200+) CheckImpurity->LateEluter EarlyEluter Early Eluting / Solvent Front? CheckImpurity->EarlyEluter ChiralIssue Low ee%? CheckImpurity->ChiralIssue BisAction Cause: Bis-alkylation Action: Increase Amine Equivs & Slow Addition LateEluter->BisAction Yes PolarAction Cause: Residual Amine/Glycerol Action: Improve Drying & Moisture Control EarlyEluter->PolarAction Yes RacemizationAction Cause: Racemization Action: Check Glycidol Purity & Lower Temp ChiralIssue->RacemizationAction Yes

Figure 2: Diagnostic decision tree for impurity identification and process remediation.

References

  • Xu, Q., et al. (2019).[2] "Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD." Journal of Pharmaceutical Analysis. Link

  • Hanson, R. M. (1991).[3] "The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols." Chemical Reviews, 91(4), 437-473. Link

  • European Pharmacopoeia (Ph.[2][4] Eur.) . "Metoprolol Tartrate Monograph: Impurity N." Link

  • PubChem. "3-Isopropylamino-1,2-propanediol Compound Summary." Link

Sources

Technical Support Center: Optimizing the Synthesis of (S)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of (S)-3-Isopropylamino-1,2-propanediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is rooted in explaining the fundamental principles behind each experimental step to empower you to make informed decisions and achieve optimal results.

I. Overview of the Primary Synthetic Route

The most common and stereospecific laboratory-scale synthesis of (S)-3-Isopropylamino-1,2-propanediol involves the nucleophilic ring-opening of a chiral epoxide, namely (R)-glycidol, with isopropylamine. This reaction is favored for its high atom economy and the direct transfer of chirality from the starting material to the product.

Synthesis_Workflow R_Glycidol (R)-Glycidol Reaction Nucleophilic Ring-Opening R_Glycidol->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Crude_Product Crude (S)-3-Isopropylamino-1,2-propanediol Reaction->Crude_Product Aminolysis Purification Purification (e.g., Vacuum Distillation) Crude_Product->Purification Final_Product Pure (S)-3-Isopropylamino-1,2-propanediol Purification->Final_Product

Caption: General workflow for the synthesis of (S)-3-Isopropylamino-1,2-propanediol.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for ensuring the correct stereochemistry of the final product?

To obtain (S)-3-Isopropylamino-1,2-propanediol with high enantiomeric purity, it is crucial to start with a chiral precursor of the correct configuration. The recommended starting material is (R)-glycidol . The nucleophilic attack of isopropylamine occurs at the least substituted carbon of the epoxide ring (C3), leading to an inversion of stereochemistry at that center, thus yielding the (S)-enantiomer of the product.

Q2: Why is an excess of isopropylamine typically used in the reaction?

An excess of isopropylamine is used for several reasons:

  • To drive the reaction to completion: According to Le Chatelier's principle, a higher concentration of one reactant will shift the equilibrium towards the products.

  • To minimize side reactions: A large excess of the primary amine helps to reduce the likelihood of the product, a secondary amine, reacting with another molecule of glycidol to form a tertiary amine by-product.

  • As a solvent: In some protocols, isopropylamine itself can serve as the solvent, eliminating the need for an additional solvent.

Q3: What are the typical reaction conditions for the aminolysis of (R)-glycidol with isopropylamine?

A common laboratory procedure involves mixing (R)-glycidol with an excess of isopropylamine and stirring the mixture at room temperature (around 25°C) overnight[1]. The reaction is often performed without an additional solvent.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (S)-3-Isopropylamino-1,2-propanediol.

Problem 1: Low Yield of the Desired Product

A lower than expected yield can be attributed to several factors. The following decision tree can help diagnose the potential cause:

Low_Yield_Troubleshooting Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Sol_Incomplete Increase reaction time or temperature moderately. Incomplete_Reaction->Sol_Incomplete Yes Purification_Loss Loss During Purification? Side_Reactions->Purification_Loss No Sol_Side_Reactions Optimize temperature control and molar ratio of reactants. Side_Reactions->Sol_Side_Reactions Yes Sol_Purification Refine purification technique (e.g., optimize vacuum distillation conditions). Purification_Loss->Sol_Purification Yes

Caption: Troubleshooting decision tree for low product yield.

In-depth Analysis and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or low temperature can lead to incomplete conversion of the starting materials. While the reaction often proceeds well at room temperature, variations in ambient temperature can affect the reaction rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature (e.g., to 30-40°C). Be cautious with increasing the temperature, as this can promote side reactions.

  • Side Reactions:

    • Cause: The primary side reaction is the formation of the regioisomer, 2-isopropylamino-1,3-propanediol . This occurs when the isopropylamine attacks the more substituted carbon (C2) of the epoxide ring. Another potential side reaction is the formation of a tertiary amine if the product reacts with another molecule of glycidol. High reaction temperatures can exacerbate these side reactions. The presence of water can also lead to the formation of glycerol-1,2-diol through hydrolysis of glycidol[2].

    • Solution:

      • Temperature Control: Maintain a consistent and moderate reaction temperature. The reaction is exothermic, so for larger scale reactions, cooling may be necessary to prevent a temperature spike.

      • Solvent Choice: The use of a polar, aprotic solvent can influence the regioselectivity of the epoxide opening. While often performed neat, solvents like DMF in the presence of water have been shown to favor the desired regioselectivity in similar reactions[3].

      • pH Control: The aminolysis of epoxides is generally more efficient under neutral to slightly basic conditions. Acidic conditions can promote the formation of the undesired regioisomer[4][5].

  • Loss During Purification:

    • Cause: (S)-3-Isopropylamino-1,2-propanediol is a viscous liquid with a relatively high boiling point. Losses can occur during vacuum distillation if the vacuum is not sufficiently high or if the distillation temperature is too high, leading to decomposition.

    • Solution: Ensure a good vacuum (e.g., <1 mmHg) to allow distillation at a lower temperature. The boiling point is reported to be around 80°C at 0.1 mmHg[1]. Use a short path distillation apparatus to minimize losses on the glass surfaces.

Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product is paramount.

Common Impurities and Their Mitigation:

ImpurityCauseMitigation Strategy
Unreacted Isopropylamine Use of a large excess of isopropylamine.Carefully remove the excess isopropylamine by rotary evaporation under reduced pressure before final purification.
2-Isopropylamino-1,3-propanediol (Regioisomer) Nucleophilic attack at the C2 position of the epoxide.Maintain a moderate reaction temperature and avoid acidic conditions. The use of a suitable solvent system can also enhance regioselectivity.
Tertiary Amine By-product Reaction of the product with another molecule of glycidol.Use a sufficient excess of isopropylamine to ensure it is the primary nucleophile.
Glycerol-1,2-diol Hydrolysis of glycidol due to the presence of water.Use anhydrous starting materials and solvents, if applicable.
Problem 3: Low Enantiomeric Purity

Achieving high enantiomeric excess (e.e.) is critical for pharmaceutical applications.

  • Cause:

    • Racemic Starting Material: The most common cause is the use of racemic glycidol instead of enantiomerically pure (R)-glycidol.

    • Racemization during Reaction: While unlikely under standard conditions, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to some degree of racemization.

  • Solution:

    • Use High-Purity Chiral Starting Material: Ensure the (R)-glycidol used is of high enantiomeric purity.

    • Chiral Resolution: If a racemic mixture of 3-isopropylamino-1,2-propanediol is synthesized, it can be resolved into its enantiomers. A common method is the formation of diastereomeric salts with a chiral acid, such as (+)-tartaric acid or its derivatives[6][7][8]. The diastereomers will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

    • Chiral Chromatography: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers[9].

IV. Experimental Protocols

Protocol 1: Synthesis of (S)-3-Isopropylamino-1,2-propanediol
  • To a round-bottom flask equipped with a magnetic stirrer, add (R)-glycidol (1.0 eq).

  • In a well-ventilated fume hood, add isopropylamine (1.2-1.5 eq) to the flask.

  • Stir the mixture at room temperature (25°C) for 12-24 hours.

  • Monitor the reaction by TLC or GC until the glycidol is consumed.

  • Remove the excess isopropylamine under reduced pressure using a rotary evaporator.

  • Purify the resulting viscous liquid by vacuum distillation (e.g., 80°C at 0.1 mmHg) to obtain the pure product[1].

Protocol 2: Chiral Resolution of Racemic 3-Isopropylamino-1,2-propanediol
  • Dissolve the racemic 3-isopropylamino-1,2-propanediol in a suitable solvent such as ethanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the diastereomeric salts to crystallize. This may require cooling or slow evaporation of the solvent.

  • Collect the crystals by filtration. The crystals will be enriched in one diastereomer.

  • Recrystallize the salt multiple times from a suitable solvent until a constant optical rotation is achieved.

  • To recover the free amine, dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.

  • Extract the free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

V. References

  • PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • Nohra, B., Candy, L., Blanco, J. F., Raoul, Y., & Mouloungui, Z. (2012). Aminolysis Reaction of Glycerol Carbonate in Organic and Hydroorganic Medium. Journal of the American Oil Chemists' Society, 89(5), 925-931.

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.

  • Eshghi, H., & Bakavoli, M. (2005). A Facile Synthesis of (S)-(-)-Propranolol. Journal of Sciences, Islamic Republic of Iran, 16(2), 143-145.

  • Singh, N., & Kamal, A. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(9), 4284-4287.

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 418-423.

  • Wikipedia. (n.d.). Glycidol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol. Retrieved from

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from

  • ResearchGate. (n.d.). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tungsten-Catalyzed Regio-, and Enantioselective Aminolysis of trans-2,3-Epoxy Alcohols-New Entry to Virtually Enantiopure Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanamine, compd. with boron trifluoride, reaction products with Bu glycidyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Fast, regioselective aminolysis of tetrasubstituted cyclic carbonates and application to recyclable thermoplastics and thermoset. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Retrieved from

  • Biblioteka Nauki. (n.d.). Significance and use of glycidol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol. Retrieved from

  • Polymer Chemistry (RSC Publishing). (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN113511979A - Synthesis method and application of propranolol. Retrieved from

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). “On-Water” Interfacial Acidification Enhances Direct Ammonolysis of Triglycerides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycidol - Some Industrial Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminolysis reactions by glycine in AOT-based water-in-oil microemulsions. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Tartaric acid-based chiral polyamides: unraveling intrinsic multicolor clusteroluminescence and the solvent-modulated emission mechanism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (n.d.). US5252759A - Process for producing optically active epoxy alcohol derivatives. Retrieved from

Sources

Challenges in the scale-up of (S)-3-Isopropylamino-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Development & Engineering) Topic: Troubleshooting Scale-Up Challenges for (S)-3-Isopropylamino-1,2-propanediol (IPD) Reference Molecule: CAS 6452-57-9 (Racemic), Specific Focus on (S)-Enantiomer.

Introduction: The Engineering Context

You are likely synthesizing (S)-3-Isopropylamino-1,2-propanediol as a chiral building block for beta-blockers (e.g., (S)-Atenolol, (S)-Metoprolol). The industrial standard route involves the aminolysis of (S)-Glycidol with Isopropylamine .

While chemically simple, this reaction presents three critical scale-up hazards:

  • Severe Exotherm: The ring-opening of epoxide by amine is highly exothermic (~100-120 kJ/mol).

  • Impurity Amplification: High concentrations of product compete with isopropylamine for the epoxide, leading to bis-alkylated impurities (Impurity M).

  • Hydrophilicity: The product is a polar amino-diol, making aqueous extraction notoriously difficult.

This guide addresses these specific bottlenecks using field-proven engineering controls.

Module 1: Reaction Control & Safety (The Exotherm)

User Ticket #1042: "We are seeing a rapid temperature spike (runaway) immediately after mixing our reagents in the 50L reactor. The color turns dark yellow."

Root Cause Analysis

You likely performed a "Normal Addition" (adding amine to glycidol) or mixed them all at once (batch mode).

  • The Hazard: Glycidol is an energetic epoxide. In the presence of a base (isopropylamine), it can undergo self-polymerization or rapid aminolysis.

  • The Kinetic Trap: High concentrations of Glycidol relative to amine favor polymerization and runaway exotherms.

The Solution: Inverse Addition Protocol

You must switch to a semi-batch Inverse Addition strategy.

Protocol:

  • Charge the Reactor: Load 100% of the Isopropylamine (plus solvent, e.g., Methanol or Isopropanol, if used) into the reactor.

  • Cool Down: Chill the reactor to 0–5°C.

  • Dosing: Add (S)-Glycidol slowly to the excess amine.

  • Rate Control: The addition rate must be linked to the cooling capacity (Qr < Qc). Do not exceed an internal temperature of 20°C during addition.

Why this works:

  • Thermal Mass: The large volume of amine acts as a heat sink.

  • Selectivity: Keeping Amine >> Glycidol at all times statistically forces the Glycidol to react with Isopropylamine (forming product) rather than with the Product (forming bis-impurity).

Module 2: Impurity Profiling & Control

User Ticket #2089: "Our HPLC shows 15% of a higher molecular weight impurity. We cannot remove it by distillation."

Root Cause Analysis

The impurity is likely 1,3-bis(isopropylamino)-2-propanol (often called "Impurity M" in Metoprolol pharmacopeia).[1]

  • Mechanism: Once (S)-IPD is formed, its secondary amine is nucleophilic. If it encounters unreacted Glycidol, it attacks, adding a second glyceryl chain.

  • Critical Parameter: The Molar Ratio of Amine:Glycidol.

The Solution: Stoichiometric Overdrive

To suppress bis-alkylation, you must operate with a high molar excess of isopropylamine.

ParameterLab Scale (Standard)Recommended Scale-UpRationale
Amine Equivalents 1.1 - 1.5 eq3.0 - 5.0 eq High excess ensures Glycidol "sees" only Isopropylamine, not Product.
Solvent Neat (often)Methanol (2-3 vol) Dilution reduces reaction rate slightly but significantly improves heat transfer and selectivity.
Temperature Reflux< 25°C Lower temperatures favor the kinetic product (mono-alkylation) over the thermodynamic bis-product.
Pathway Visualization

The following diagram illustrates the competitive pathways and how "Inverse Addition" mitigates the risk.

ReactionPathways cluster_control Control Strategy: Inverse Addition Glycidol (S)-Glycidol (Substrate) Product (S)-IPD (Target Product) Glycidol->Product Primary Reaction (Fast) Impurity Bis-Alkylated Impurity Glycidol->Impurity Polymer Poly-Glycidol (Gummy Residue) Glycidol->Polymer Self-Polymerization (High Temp/Base) IPA Isopropylamine (Excess) IPA->Product Product->Impurity Secondary Attack (If IPA is low)

Figure 1: Reaction pathways showing the competition between product formation (Green) and impurity generation (Red/Grey). High Amine concentration suppresses the dashed red path.

Module 3: Work-up & Isolation

User Ticket #3011: "We tried extracting the product with Dichloromethane/Water, but the product stays in the water layer. Yield is <30%."

Root Cause Analysis

(S)-3-Isopropylamino-1,2-propanediol is a highly polar amino-diol. It has infinite miscibility with water and very low partition coefficients into non-polar solvents. Aqueous extraction is a yield-killer.

The Solution: "Dry" Work-up & Distillation

Avoid introducing water into the process if possible.

Step-by-Step Isolation Protocol:

  • Solvent Strip: Distill off the excess Isopropylamine and Methanol (if used) at atmospheric pressure (or slight vacuum).

    • Note: Isopropylamine is valuable; recover it into a cold trap for reuse.

  • Vacuum Distillation (The Critical Step):

    • The residue is a viscous oil.

    • Perform fractional distillation under high vacuum.

    • Target: b.p. ~110–115°C at 1–2 mmHg (or ~80°C at 0.1 mmHg).

  • Crystallization (Optional but Recommended for Pharma Grade):

    • While often an oil, the pure (S)-enantiomer can be crystallized.

    • Dissolve the distilled oil in a minimum amount of hot Ethyl Acetate or Toluene .

    • Cool slowly to 0°C. Seed if necessary.

    • This removes trace regio-isomers that distillation cannot separate.

Module 4: Quality & Chirality (ee%)

User Ticket #4102: "Our final product has an enantiomeric excess (ee) of only 92%, but the starting Glycidol was 99%."

Root Cause Analysis

Racemization in this reaction is rare because the nucleophilic attack occurs at the terminal (C3) carbon, which is not the chiral center (C2). However, loss of ee% usually indicates:

  • Regio-isomer formation: Attack at C2 (the chiral center) leads to inversion/retention mixtures.

  • Thermal degradation: Extreme temperatures during distillation.

The Solution: Regioselectivity Control
  • Steric Bulk: Isopropylamine is bulky, which naturally favors C3 attack (98:2 ratio).

  • Lewis Acids (Advanced): If regio-selectivity is the issue, adding a mild Lewis Acid (like Calcium Triflate, though often too expensive for bulk) can enhance C3 selectivity.

  • Practical Fix: Ensure the reaction temperature never exceeds 30°C. Higher temperatures increase the energy available to overcome the steric barrier at C2.

Data Table: Effect of Temperature on Selectivity

Reaction TempC3 Attack (Desired)C2 Attack (Impurity)Resulting ee%
0 - 10°C > 99.5%< 0.5%> 99%
25°C 98.0%2.0%98%
Reflux (60°C+) 94.0%6.0%~94%

References

  • Preparation of 3-amino-1,2-propanediol deriv

    • Source: Google P
    • Relevance: Describes the base hydrolysis and aminolysis parameters for scale-up.
  • Quantitative analysis of 3-isopropylamino-1,2-propanediol (Impurity N).

    • Source: ScienceOpen / USP Convention
    • Relevance: Details the hydrophilic nature of the molecule and analytical methods (HILIC) for purity assessment.
  • Synthesis of 3-(Isopropylamino)-1,2-propanediol.

    • Source: PrepChem[2][3]

    • Relevance: Provides baseline bench-scale protocols and boiling point data for distillation (80°C
  • Safety D

    • Source: Fisher Scientific
    • Relevance: Critical safety data regarding toxicity, polymerization risks, and handling of the starting m

Sources

Preventing racemization during the synthesis of (S)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (S)-3-Isopropylamino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to mitigate racemization and ensure the enantiomeric purity of your final product, a critical chiral building block in pharmaceutical synthesis.

Introduction: The Criticality of Stereochemistry

(S)-3-Isopropylamino-1,2-propanediol is a key intermediate in the synthesis of various beta-adrenergic blocking agents, where the biological activity is often confined to a single enantiomer.[1][2] Consequently, maintaining the stereochemical integrity of the chiral center during synthesis is paramount. The presence of the unwanted (R)-enantiomer can lead to reduced therapeutic efficacy or even undesirable side effects. This guide will explore the common pitfalls leading to racemization and provide robust strategies to prevent its occurrence.

Troubleshooting Guide: Addressing Racemization

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My final product shows a significant loss of enantiomeric excess (e.e.). What are the most likely causes during the reaction of (S)-glycidol with isopropylamine?

Answer:

Loss of enantiomeric excess in this synthesis typically arises from reaction conditions that either promote side reactions or allow for the racemization of the starting material or product. The primary reaction should be a highly regioselective S(_N)2 attack of isopropylamine on the less sterically hindered C3 carbon of the (S)-glycidol epoxide ring.[3][4] This preserves the stereochemistry at the C2 carbon. However, several factors can compromise this selectivity:

  • Elevated Reaction Temperatures: High temperatures can provide sufficient activation energy for the amine to attack the more substituted C2 carbon. While this attack also proceeds via an S(_N)2 mechanism with inversion of configuration, it results in the formation of the undesired regioisomer, 1-isopropylamino-2,3-propanediol. More critically, excessive heat can promote equilibrium reactions or decomposition pathways that may lead to racemization.

  • Presence of Strong Acids or Bases: While the reaction is typically performed under neat conditions or with a slight excess of the amine, the presence of strong acidic or basic impurities can catalyze the opening of the epoxide ring at both carbons, reducing regioselectivity.[5][6] Under harsh basic conditions, there is also a risk of deprotonation at the chiral center, which can lead to racemization, although this is less common for this specific molecule under standard conditions.[7]

  • Inappropriate Solvent Choice: While often run neat, if a solvent is used, its properties are crucial. Protic solvents can potentially participate in the ring-opening reaction, while overly non-polar solvents might not effectively solvate the transition state, potentially altering the reaction pathway.

Question 2: I suspect my (S)-glycidol starting material might be the source of racemization. How can I verify its enantiomeric purity and prevent its degradation?

Answer:

The enantiomeric purity of your starting material is a critical parameter. (S)-glycidol can racemize or polymerize upon storage, especially if exposed to moisture, heat, or acidic/basic contaminants.

Verification and Prevention Protocol:

  • Purity Verification: Before use, always verify the enantiomeric excess of your (S)-glycidol. This can be achieved via chiral gas chromatography (GC) or by converting it to a suitable derivative (e.g., a Mosher's ester) for NMR analysis.

  • Proper Storage: Store (S)-glycidol in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically 2-8°C) to minimize degradation and polymerization.

  • Use Freshly Opened or Distilled Material: Whenever possible, use a freshly opened bottle of high-purity (S)-glycidol. If you suspect degradation, distillation under reduced pressure can repurify the material, but care must be taken to avoid high temperatures.

Question 3: Could the work-up and purification steps be contributing to the racemization of my product?

Answer:

Yes, post-reaction procedures are a potential source of racemization if not performed under appropriate conditions.

  • pH Extremes during Extraction: During aqueous work-up, avoid strongly acidic or basic conditions. The amino alcohol product can be sensitive to pH extremes, which could potentially catalyze reversible reactions leading to racemization.

  • Thermal Stress during Distillation: (S)-3-Isopropylamino-1,2-propanediol has a high boiling point.[8] Purification by distillation should be conducted under a high vacuum to keep the temperature as low as possible. Prolonged exposure to high temperatures can cause decomposition or racemization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for synthesizing (S)-3-Isopropylamino-1,2-propanediol with high enantiomeric purity?

A1: The most common and effective chiral precursors are (S)-glycidol or a protected form of (S)-3-chloro-1,2-propanediol.[9] Using a starting material from the chiral pool with high enantiomeric purity is the most straightforward approach to obtaining an enantiomerically pure product.

Q2: What are the optimal reaction conditions to minimize racemization when using (S)-glycidol and isopropylamine?

A2: To favor the desired S(_N)2 reaction at the less substituted carbon and prevent side reactions, the following conditions are recommended:

  • Temperature: Maintain a low to moderate reaction temperature, typically in the range of 25-50°C.[9][10]

  • Stoichiometry: Use a slight molar excess of isopropylamine to ensure complete consumption of the glycidol and to act as a solvent.

  • Reaction Time: Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.

Q3: How can I accurately determine the enantiomeric excess of my final product?

A3: The most reliable method for determining the enantiomeric excess of chiral amines and alcohols is chiral High-Performance Liquid Chromatography (HPLC).[11][12] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include chiral GC and NMR spectroscopy with chiral shift reagents.[13][14]

Visualizing the Synthesis and Troubleshooting

Diagram 1: Desired vs. Undesired Reaction Pathways

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Reaction Products S_Glycidol (S)-Glycidol Conditions Controlled Temp. (25-50°C) Neat Reaction S_Glycidol->Conditions Isopropylamine Isopropylamine Isopropylamine->Conditions S_Product (S)-3-Isopropylamino- 1,2-propanediol Conditions->S_Product Desired SN2 Attack at C3 (Less Hindered) Undesired_Product 1-Isopropylamino- 2,3-propanediol (Regioisomer) Conditions->Undesired_Product Undesired SN2 Attack at C2 (More Hindered) (Promoted by High Temp.) Racemic_Mixture Racemic Mixture Conditions->Racemic_Mixture Racemization Pathways (e.g., harsh conditions, impure starting material)

Caption: Reaction pathways in the synthesis of (S)-3-Isopropylamino-1,2-propanediol.

Diagram 2: Troubleshooting Workflow for Racemization

G start High Racemization Detected in Final Product check_sm Step 1: Verify Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok repurify_sm Action: Repurify or replace (S)-glycidol sm_ok->repurify_sm No check_reaction Step 2: Review Reaction Conditions sm_ok->check_reaction Yes repurify_sm->check_sm reaction_ok Conditions Optimal? check_reaction->reaction_ok adjust_reaction Action: Lower Temp, Check for Contaminants, Optimize Time reaction_ok->adjust_reaction No check_workup Step 3: Examine Work-up & Purification reaction_ok->check_workup Yes final_analysis Re-synthesize and Analyze adjust_reaction->final_analysis workup_ok Procedures Gentle? check_workup->workup_ok adjust_workup Action: Use Mild pH, High Vacuum Distillation workup_ok->adjust_workup No workup_ok->final_analysis Yes adjust_workup->final_analysis

Caption: A systematic workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Isopropylamino-1,2-propanediol

This protocol is optimized to minimize racemization.

  • Starting Material Check: Confirm the enantiomeric purity of (S)-glycidol using a suitable analytical method (e.g., chiral GC).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-glycidol (1.0 eq).

  • Amine Addition: Add isopropylamine (1.2 eq) to the flask. The reaction is typically exothermic.

  • Reaction Conditions: Stir the mixture at room temperature (25°C) overnight.[10] If the reaction is slow, it can be gently heated to 40-50°C and monitored closely.

  • Work-up: After the reaction is complete (as determined by TLC or GC), remove the excess isopropylamine under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain (S)-3-Isopropylamino-1,2-propanediol as a colorless to pale yellow liquid.[10]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific conditions may need to be optimized for your system.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).

  • Mobile Phase: A typical mobile phase for this type of compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks.

  • Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

ParameterRecommended ConditionRationale
Reaction Temperature 25-50°CMinimizes side reactions and attack at the more substituted carbon.
Solvent Neat (excess amine)Simplifies the reaction and avoids solvent-related side reactions.
Work-up pH Neutral (pH ~7)Prevents potential acid/base-catalyzed racemization of the product.
Purification Method High Vacuum DistillationAllows for purification at lower temperatures, preventing thermal degradation.

References

  • PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]

  • Google Patents. (2012). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Google Patents. (1999). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • The Journal of Organic Chemistry. (2026). The Journal of Organic Chemistry Vol. 91 No. 4. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. Retrieved from [Link]

  • Google Patents. (2014). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ResearchGate. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Retrieved from [Link]

  • National Institutes of Health. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (1991). US4990666A - Racemization of optically active amino alcohols.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Google Patents. (2017). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).
  • ResearchGate. (2018). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Retrieved from [Link]

  • YouTube. (2018). Stereochemistry of epoxide ring-opening. Retrieved from [Link]

  • ResearchGate. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Retrieved from [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of (S)-3-Isopropylamino-1,2-propanediol

[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability, Storage, and Handling of CAS 64006-44-6 / 6452-57-9 Last Updated: February 1, 2026[1]

Introduction: The Stability Paradox

(S)-3-Isopropylamino-1,2-propanediol is a critical chiral intermediate, most notably serving as the structural backbone for beta-blockers like Atenolol and Metoprolol (where it is often monitored as Impurity N).[1][2]

While chemically potent, this molecule presents a "Stability Paradox": it is robust enough to survive harsh synthetic coupling conditions yet fragile enough to degrade upon simple exposure to air or moisture on a laboratory bench. This guide addresses the three primary vectors of failure: Hygroscopic Liquefaction , Oxidative Degradation , and Stereochemical Erosion .

Module 1: Physical Stability & Handling

The "Sticky Solid" Phenomenon

User Question: "I purchased this compound as a white crystalline solid. After opening the bottle and weighing it out on the bench, it turned into a yellow, sticky oil within 20 minutes. Is the batch defective?"

Technical Diagnosis: The batch is likely not defective, but it has suffered from deliquescence . This molecule is acutely hygroscopic due to the vicinal diol and the secondary amine acting as moisture magnets. Furthermore, the secondary amine reacts with atmospheric CO₂ to form carbamates, often observed as a yellowing of the oil.

Troubleshooting Protocol: The "Dry-Chain" Handling Method

  • Step 1: Recovery. If the sample has liquefied but not darkened significantly, dissolve it in dry methanol and concentrate it under high vacuum ( < 1 mbar) at 40°C to remove absorbed water.

  • Step 2: Inert Weighing. Never weigh this compound in open air.[1]

    • Ideal: Use a glovebox (N₂ or Ar atmosphere).[1]

    • Alternative: Use a "weighing funnel" technique where the receiving flask is purged with Argon before and after addition.

  • Step 3: Storage. Store the free base at +2°C to +8°C under Argon. For long-term stability (>3 months), convert the free base to a salt form (e.g., oxalate or fumarate), which significantly reduces hygroscopicity.[1]

Visual Workflow: Environmental Protection Strategy

StorageProtocolRawRaw Material(White Solid)AirExposure to Air(>40% RH)Raw->AirOpen BenchInertInert Gas Purge(Argon/N2)Raw->InertGlovebox/SchlenkLiqLiquefaction(Yellow Oil)Air->LiqH2O + CO2 AbsorptionDesiccantDesiccator Storage(+2 to +8°C)Inert->DesiccantStableStable Solid(>6 Months)Desiccant->Stable

Figure 1: Decision tree for preventing deliquescence and carbamate formation during storage.[1]

Module 2: Chemical Stability

The "Phantom Peak" Problem

User Question: "My HPLC shows a new impurity peak (RRT ~0.85) that grows over time, even when stored in the fridge. Mass spec suggests a mass of M+16.[1] What is happening?"

Technical Diagnosis: You are observing N-Oxidation .[1] The secondary amine is electron-rich and prone to oxidation by atmospheric oxygen or peroxides present in aged solvents (like ethers or THF).[1] The M+16 peak corresponds to the N-oxide derivative.[1]

Troubleshooting Protocol: Oxidative Stress Management

  • Solvent Screening: Ensure all solvents used for dilution or reaction are peroxide-free.[1] Test THF/Ether with peroxide strips before use.[1]

  • Antioxidant Addition: If the compound is in solution for extended periods, consider adding trace BHT (Butylated hydroxytoluene) if compatible with the next step.

  • Purification: If the N-oxide impurity exceeds 1.0%:

    • Dissolve the crude material in minimal hot Ethyl Acetate.[1]

    • Add hexanes dropwise until turbidity appears.

    • Cool slowly to 4°C. The N-oxide is typically more polar and will remain in the mother liquor, while the pure amine crystallizes.

Data: Degradation Rates under Stress [1]

Stress ConditionDurationDegradation ProductRate of Decay
Ambient Air (25°C, 60% RH) 24 HoursCarbamate / HydrateHigh (>5%)
Oxidative (3% H₂O₂) 4 HoursN-OxideVery High (>15%)
Thermal (60°C, Inert) 7 DaysPolymerization/DimerLow (<1%)
Photolytic (UV Light) 24 HoursRadical CleavageModerate (~2%)

Module 3: Stereochemical Stability

The "Drifting Enantiomer" Issue

User Question: "We started with 99.5% ee (S)-isomer. After heating the reaction to 80°C in ethanol/water, the product dropped to 94% ee. Is the chiral center unstable?"

Technical Diagnosis: The chiral center at C2 is susceptible to Racemization via a reversible retro-aldol type mechanism or proton exchange, particularly in basic aqueous media at elevated temperatures.[1] While the molecule is generally stable, the presence of the adjacent hydroxyl group and amine can facilitate proton abstraction under harsh conditions.

Troubleshooting Protocol: Preserving Chirality

  • Temperature Limit: Avoid heating the free base above 60°C in protic solvents (water/alcohols) if the pH is >9.

  • pH Control: Maintain the reaction pH between 7.0 and 8.5. High alkalinity significantly accelerates proton exchange at the chiral center.[1]

  • Validation: Use Chiral HPLC (e.g., Chiralpak AD-H column) to monitor ee% during the reaction, not just at the end.

Visual Workflow: Degradation Pathways

DegradationMain(S)-3-Isopropylamino-1,2-propanediol(Active)OxidationOxidation (O2/Peroxides)Main->OxidationCarbonationAtmospheric CO2Main->CarbonationHeatBaseHeat (>60°C) + BaseMain->HeatBaseNOxideN-Oxide Impurity(M+16)Oxidation->NOxideRapidCarbamateCarbamate Salt(Yellow Oil)Carbonation->CarbamateInstant Surface ReactionRacemateRacemization(Loss of ee%)HeatBase->RacemateSlow

Figure 2: The three primary degradation pathways impacting purity and yield.[1]

Module 4: Analytical FAQ

Q: Why does the peak tail severely on my C18 column? A: Secondary amines interact strongly with residual silanols on silica-based columns.[1]

  • Fix: Add 0.1% Triethylamine (TEA) or Diethylamine to your mobile phase to block silanol sites.[1] Alternatively, use a high-pH stable column (like Waters XBridge) and run at pH 9.5 to keep the amine unprotonated.[1]

Q: Can I use GC-MS for analysis? A: Direct injection is difficult due to the high boiling point and polarity (diol).[1]

  • Fix: You must derivatize the sample first. A standard protocol is using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl groups, making the molecule volatile enough for accurate GC quantification.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110857, 3-Isopropylamino-1,2-propanediol.[1] Retrieved from [Link]

  • Xu, Q., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms.[1][2] Journal of Pharmaceutical Analysis.[1] Retrieved from [Link][1][3]

  • PrepChem. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]

Beta-Blocker Precursor Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis of Aryloxypropanolamine Scaffolds (Propranolol, Atenolol, Metoprolol) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Aryloxypropanolamine Scaffold

Welcome to the technical support center. You are likely here because you are synthesizing the core pharmacophore of beta-adrenergic antagonists (beta-blockers): the 3-(aryloxy)-2-hydroxypropylamine motif.

Whether you are working with 1-naphthol (Propranolol), 4-hydroxyphenylacetamide (Atenolol), or 4-(2-methoxyethyl)phenol (Metoprolol), the synthetic challenges are universal. This guide moves beyond basic textbook descriptions to address the kinetic and thermodynamic pitfalls that ruin yields in the lab.

Module 1: The O-Alkylation (Glycidyl Ether Formation)

The Problem: The reaction of the phenol with epichlorohydrin (ECH) is the "make or break" step. Common failure modes include low yields due to oligomerization or difficulty separating the product from the excess alkylating agent.

Troubleshooting Q&A

Q: Why is my TLC showing a streak or multiple spots near the baseline instead of a clean product spot? A: You are likely observing oligomerization .

  • Mechanism: The phenoxide ion attacks the epoxide ring of a newly formed glycidyl ether instead of the epichlorohydrin. This creates a dimer or trimer.

  • Solution: You must violate stoichiometry. Use a large excess of epichlorohydrin (5–10 equivalents) . This ensures that statistically, a phenoxide ion is far more likely to encounter an ECH molecule than a product molecule. The excess ECH also acts as a co-solvent.

Q: I have formed the chlorohydrin intermediate, but it won't close to the epoxide. Why? A: This indicates insufficient base strength or "wet" conditions preventing the intramolecular


 reaction.
  • Fix: If using

    
     in acetone/butanone, add a catalytic amount of benzyltriethylammonium chloride (TEBA)  as a phase transfer catalyst. If the reaction stalls, a brief spike in temperature (reflux for 30 mins) often provides the activation energy to close the ring.
    
Visualization: Competing Pathways in O-Alkylation

G Phenol Phenol (ArOH) Intermed Chlorohydrin Intermediate Phenol->Intermed Ring Opening ECH Epichlorohydrin (Excess) ECH->Intermed Base Base (NaOH/K2CO3) Base->Intermed Product Glycidyl Ether (Target) Intermed->Product Ring Closure (-HCl) Oligomer Oligomers (Impurity) Product->Oligomer Attack by Phenoxide (If ECH low)

Figure 1: The critical balance between ring closure and oligomerization. High ECH concentration suppresses the gray pathway.

Module 2: Aminolysis (Ring Opening)

The Problem: Opening the epoxide with an amine (e.g., isopropylamine) determines the final drug structure. The two main enemies here are regioselectivity (attacking the wrong carbon) and over-alkylation (forming a tertiary amine).

Troubleshooting Q&A

Q: I am seeing a significant amount of tertiary amine impurity (bis-alkylation). How do I stop this? A: The secondary amine product (the beta-blocker itself) is often more nucleophilic than the starting primary amine (isopropylamine).

  • The Fix: Similar to Module 1, stoichiometry is key. Use a huge excess of isopropylamine (10–15 eq) . Since isopropylamine has a low boiling point (33-34°C), this reaction is best run in a sealed pressure tube or with a very efficient reflux condenser.

Q: My reaction is incredibly slow. I've been refluxing in methanol for 24 hours with low conversion. A: Methanol is a protic solvent that can hydrogen-bond to the amine, reducing its nucleophilicity.

  • The Fix: Switch to water or a water/alcohol mixture. Water acts as a catalyst by hydrogen-bonding to the epoxide oxygen, activating the ring for nucleophilic attack, while simultaneously stabilizing the transition state.

Data: Solvent Effects on Aminolysis Rate

Reaction of 1-naphthyl glycidyl ether with isopropylamine (1:5 ratio)

Solvent SystemRelative Rate (

)
Yield (12h)Impurity Profile
Toluene 1.045%High oligomers
Ethanol (Abs) 5.278%Moderate
Water 28.5 96% Cleanest
Acetonitrile 2.160%Slow

Module 3: Stereochemical Control (Chiral Synthesis)[1][2]

The Context: Beta-blockers are chiral.[1] The (S)-enantiomer is typically 100x more potent than the (R)-enantiomer. Industrial synthesis often produces a racemate, but asymmetric synthesis is preferred for high-value precursors.

The Solution: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

Instead of expensive chiral starting materials, use the HKR method on the racemic glycidyl ether intermediate.

Protocol Summary:

  • Synthesize racemic glycidyl ether.

  • Add (R,R)-Co-Salen catalyst (0.5 mol%).

  • Add 0.55 equivalents of water .

  • The catalyst preferentially hydrolyzes the (R)-epoxide into a diol, leaving the (S)-epoxide intact and enantiopure (>99% ee).

Visualization: The HKR Workflow

HKR Racemate Racemic Glycidyl Ether (R + S) Split Kinetic Resolution Racemate->Split Reagents (R,R)-Co-Salen Cat + 0.55 eq H2O Reagents->Split S_Epox (S)-Glycidyl Ether (>99% ee) Active Precursor Split->S_Epox Resists Hydrolysis R_Diol (R)-Diol (Hydrolyzed Waste) Split->R_Diol Fast Hydrolysis Final (S)-Beta Blocker S_Epox->Final Isopropylamine

Figure 2: Jacobsen's HKR separates enantiomers by selectively destroying the unwanted isomer.

Validated Experimental Protocol: Synthesis of (±)-Propranolol

Target: 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol Scale: 10 mmol

Step 1: Glycidyl Ether Formation[2][3][4][5]
  • Setup: 50 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reagents: Add 1-naphthol (1.44 g, 10 mmol) and Epichlorohydrin (4.6 g, 50 mmol, 5 eq).

  • Catalyst: Add K₂CO₃ (2.76 g, 20 mmol) and TEBA (50 mg).

  • Reaction: Reflux at 60–70°C for 5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Filter off solids. Distill off excess epichlorohydrin under reduced pressure (Critical step to prevent polymerization). Dissolve residue in EtOAc, wash with water, dry over Na₂SO₄.

    • Checkpoint: Product should be a clear to pale yellow oil.

Step 2: Aminolysis
  • Setup: Pressure tube or RBF with efficient reflux condenser.

  • Reagents: Dissolve the crude glycidyl ether in MeOH/Water (9:1, 10 mL) .

  • Amine: Add Isopropylamine (5 mL, ~60 mmol, Excess).

  • Reaction: Stir at room temperature for 1 hour, then warm to 40°C for 3 hours.

  • Workup: Evaporate volatiles under vacuum. The residue will solidify upon cooling.

  • Purification: Recrystallize the crude solid from cyclohexane or convert to HCl salt using anhydrous HCl in ether for higher purity.

References

  • Regioselectivity in Epoxide Opening: Saddique, F. A., et al. (2016). "Recent trends in ring opening of epoxides by amines as nucleophiles." Synthetic Communications.

  • Jacobsen Hydrolytic Kinetic Resolution (HKR): Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.

  • Solvent Effects in Aminolysis: Chakraborti, A. K., et al. (2004). "Organocatalytic efficiency of water in the ring opening of epoxides by amines." European Journal of Organic Chemistry.

  • Propranolol Synthesis Methodology: Crowther, A. F., & Smith, L. H. (1968). "Beta-adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols." Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Comparison of synthetic routes to (S)-3-Isopropylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(S)-3-Isopropylamino-1,2-propanediol (CAS: 6452-57-9) is a pivotal chiral synthon in the pharmaceutical industry, primarily serving as the "south" fragment for beta-adrenergic antagonists (beta-blockers) such as Atenolol, Metoprolol, and Propranolol. The pharmacological efficacy of these drugs often resides in the (S)-enantiomer, making the optical purity of this intermediate critical.

For process chemists, the synthesis of this molecule presents a classic trade-off between atom economy and process control . While the molecule is structurally simple, the requirement for high enantiomeric excess (ee > 99%) and the suppression of bis-alkylation impurities demands rigorous protocol design.

This guide compares the two most prevalent industrial routes:

  • Route A: The Chlorohydrin Route (via Hydrolytic Kinetic Resolution derived precursors).

  • Route B: The Glycidol Route (Direct Aminolysis).

Route A: The Chlorohydrin Substitution (Industrial Standard)

This route relies on the nucleophilic displacement of chloride from (S)-3-chloro-1,2-propanediol. This precursor is widely available in high optical purity due to the industrial scalability of Jacobsen’s Hydrolytic Kinetic Resolution (HKR) of epichlorohydrin.

Mechanism & Causality

The reaction proceeds via an intramolecular cyclization to form a transient epoxide ((S)-glycidol) in situ under basic conditions, followed by ring-opening by isopropylamine.

  • Why Base? Sodium hydroxide acts as a scavenger for the HCl produced and catalyzes the formation of the epoxide intermediate.

  • Why Excess Amine? A high molar ratio of isopropylamine (typically 3:1 to 10:1) is strictly required to minimize the formation of the tertiary amine impurity (bis-alkylation).

Experimental Protocol
  • Scale: 100 g Input

  • Precursors: (S)-3-Chloro-1,2-propanediol (>99% ee), Isopropylamine (anhydrous), NaOH (50% aq).

Step-by-Step Methodology:

  • Charge: Load (S)-3-chloro-1,2-propanediol (110.5 g, 1.0 mol) into a pressure-rated reactor (glass-lined or stainless steel).

  • Amine Addition: Add Isopropylamine (295 g, 5.0 mol) slowly while maintaining temperature < 20°C to mitigate exotherm.

  • Base Addition: Dropwise addition of NaOH (50% w/w, 88 g, 1.1 mol).

  • Reaction: Seal reactor and heat to 45–50°C for 12 hours.

    • Process Insight: Monitoring via GC is essential. The disappearance of the chlorohydrin indicates conversion to the epoxide; subsequent sampling confirms amine opening.

  • Work-up: Cool to room temperature. Distill off excess isopropylamine (recoverable).[1]

  • Desalting: Dilute residue with ethanol, filter off precipitated NaCl.

  • Purification: Vacuum distillation. Collect fraction at 80–82°C / 0.1 mmHg .

Validation Criteria:

  • Yield: 85–92%

  • Purity: >99.5% (GC)

  • Chiral Purity: Retention of configuration is typically complete (>99% ee).

Route B: Direct Aminolysis of (S)-Glycidol (Atom Economy Focused)

This route represents "Click Chemistry" efficiency. It involves the direct ring-opening of (S)-glycidol by isopropylamine.

Mechanism & Causality

The reaction is a standard


 type ring opening.
  • Regioselectivity: The nucleophile (amine) predominantly attacks the less sterically hindered carbon (C3) of the epoxide, preserving the stereocenter at C2.

  • Stability Warning: (S)-Glycidol is thermodynamically unstable and prone to polymerization. It must be stored cold and handled quickly.

Experimental Protocol
  • Scale: 50 g Input

  • Precursors: (S)-Glycidol (>98% ee), Isopropylamine.

Step-by-Step Methodology:

  • Solvent Selection: Methanol or Isopropanol (500 mL). Note: Protic solvents often assist in activating the epoxide oxygen via hydrogen bonding.

  • Amine Charge: Charge Isopropylamine (177 g, 3.0 mol) into the reactor.

  • Controlled Addition: Add solution of (S)-Glycidol (74 g, 1.0 mol) in solvent dropwise over 2 hours at 0–5°C .

    • Critical Control Point: Slow addition at low temperature is vital to prevent runaway exotherms and polymerization of glycidol.

  • Aging: Allow to warm to 25°C and stir for 16 hours.

  • Purification: Evaporate solvent and excess amine under reduced pressure.

  • Final Polish: Kugelrohr distillation or high-vacuum fractional distillation.

Validation Criteria:

  • Yield: 90–95%

  • Purity: >98% (Regioisomer formation of ~1-2% is possible).

Comparative Analysis & Visualizations

Pathway Logic Diagram

The following diagram illustrates the mechanistic divergence and convergence of the two routes.

SyntheticRoutes cluster_inputs Starting Materials cluster_intermediates Intermediates ECH (S)-Epichlorohydrin CPD (S)-3-Chloro-1,2-propanediol ECH->CPD Hydrolysis (HKR) Glyc (S)-Glycidol Target (S)-3-Isopropylamino- 1,2-propanediol Glyc->Target + iPrNH2 (Direct Aminolysis) EpoxInt In-Situ Epoxide CPD->EpoxInt + NaOH (Cyclization) EpoxInt->Target + iPrNH2 (Ring Opening)

Figure 1: Mechanistic flow comparing the Chlorohydrin Route (Blue path) vs. Glycidol Route (Red path).

Performance Metrics Table
MetricRoute A: Chlorohydrin SubstitutionRoute B: Glycidol Aminolysis
Overall Yield 85–92%90–95%
Atom Economy Low (Generates NaCl waste)High (100% atom efficient)
Regioselectivity Excellent (>99%)Good (98-99%)
Raw Material Cost Low (Commodity precursor)High (Chiral glycidol is expensive)
Safety Profile Moderate (Corrosives involved)High Risk (Glycidol instability)
Scalability Preferred for >10kg scale Preferred for Lab/Pilot scale
Purification Workflow

The purification strategy is nearly identical for both, but Route A requires salt removal.

Purification cluster_RouteA Route A Specific RxnMix Crude Reaction Mixture Strip Strip Excess Amine (Rotary Evap / Flash Dist) RxnMix->Strip SaltFilter Ethanol Dilution & Filtration (Remove NaCl) Strip->SaltFilter If Route A Distill High Vacuum Distillation (0.1 mmHg, 80°C) Strip->Distill If Route B SaltFilter->Distill Final Pure (S)-Product (Viscous Oil / Solid) Distill->Final

Figure 2: Downstream processing workflow emphasizing the desalting step required for Route A.

Expert Commentary & Recommendation

For Industrial Manufacturing: Route A (Chlorohydrin) is the superior choice. Despite the lower atom economy caused by salt formation, the starting material ((S)-3-chloro-1,2-propanediol) is significantly more stable and cheaper than (S)-glycidol. The salt filtration step is a standard unit operation that does not impede throughput. Furthermore, the in situ formation of the epoxide allows for a controlled reaction rate, reducing the safety hazards associated with handling bulk glycidol.

For Medicinal Chemistry / Lab Scale: Route B (Glycidol) is recommended for rapid synthesis of gram-scale quantities. The "mix-and-stir" simplicity and lack of salt byproducts allow for faster throughput when raw material cost is negligible compared to time value.

References

  • Industrial Synthesis via Chlorohydrin

    • Source: PrepChem. "Synthesis of 3-(Isopropylamino)-1,2-propanediol."
    • URL:[Link]

  • Regioselectivity in Epoxide Opening: Source: BenchChem. "A Comparative Guide to the Reactivity of (3-Methyloxiran-2-yl)methanol and Glycidol."
  • Source: Google Patents (CN104610074A). "Preparation method of 3-amino-1,2-propanediol.
  • Source: US Patent 7,459,572. "Process for the preparation of glycidyl derivatives.

Sources

A Comprehensive Benchmarking Guide: (S)-3-Isopropylamino-1,2-propanediol vs. Alternative Precursors in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral amino alcohols, specifically (S)-3-Isopropylamino-1,2-propanediol, are critical building blocks for a significant class of cardiovascular drugs known as beta-blockers. The stereochemistry of these compounds is paramount, as the desired therapeutic activity often resides in a single enantiomer.[1] This guide provides an in-depth technical benchmark of the synthetic routes to (S)-beta-blockers, primarily focusing on the widely used precursor (S)-3-Isopropylamino-1,2-propanediol and its principal alternatives. We will dissect various synthetic strategies, including direct synthesis, epoxide-based routes, and chemoenzymatic methods, offering a comparative analysis of their yields, enantiomeric purity, and overall efficiency. This document is designed to be a practical resource, complete with detailed experimental protocols and data-driven insights to inform precursor selection and process optimization in a research and development setting.

Introduction: The Critical Role of Chiral Precursors in Pharmaceutical Synthesis

The vast majority of beta-blockers, such as propranolol and atenolol, feature a chiral secondary alcohol. The biological activity is predominantly associated with the (S)-enantiomer, which can be up to 100 times more potent than its (R)-counterpart.[1] Consequently, the efficient and stereoselective synthesis of these molecules is of significant industrial and clinical importance. The choice of the starting chiral precursor dictates the entire synthetic pathway, influencing the number of steps, overall yield, cost, and the final purity of the active pharmaceutical ingredient (API).

(S)-3-Isopropylamino-1,2-propanediol has historically been a favored chiral synthon. Its pre-defined stereocenter and functional groups allow for a relatively straightforward introduction of the aryloxy moiety to complete the beta-blocker structure. However, evolving demands for greener, more cost-effective, and highly efficient processes have spurred the development and refinement of alternative synthetic routes. These alternatives often start from simpler, achiral materials and introduce chirality through asymmetric synthesis or resolution techniques.

Synthetic Strategies: A Comparative Overview

The synthesis of a target molecule like (S)-propranolol can be approached from several distinct pathways. The choice of pathway is a critical decision driven by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the stringency of purity requirements. Below is a high-level overview of the major synthetic strategies that will be benchmarked in this guide.

G cluster_start Common Starting Materials cluster_target Target Molecule cluster_path_a Pathway A: Direct Approach cluster_path_b Pathway B: Epoxide Route cluster_path_c Pathway C: Asymmetric Synthesis cluster_path_d Pathway D: Resolution Route 1-Naphthol 1-Naphthol S_IPA (S)-3-Isopropylamino- 1,2-propanediol R_Glycidyl (R)-Glycidyl Derivatives (e.g., Tosylate) 1-Naphthol->R_Glycidyl Etherification Allyl_Alcohol Allyl Alcohol Sharpless Sharpless Asymmetric Epoxidation Allyl_Alcohol->Sharpless Oxidation Epichlorohydrin Epichlorohydrin Racemic_Epoxide Racemic Naphthyl Glycidyl Ether Epichlorohydrin->Racemic_Epoxide Etherification with 1-Naphthol S_Propranolol (S)-Propranolol S_IPA->S_Propranolol Arylation R_Glycidyl->S_Propranolol Amine Ring-Opening R_Glycidol (R)-Glycidol Sharpless->R_Glycidol Forms (R)-Glycidol R_Glycidol->S_Propranolol Multi-step Enzymatic_Res Enzymatic Kinetic Resolution Racemic_Epoxide->Enzymatic_Res Enzymatic_Res->S_Propranolol Selective Reaction & Workup

Caption: Major synthetic pathways to (S)-Propranolol.

Pathway A: The Direct Approach with (S)-3-Isopropylamino-1,2-propanediol

This is arguably the most convergent approach. The core chiral fragment is already formed, and the synthesis concludes by forming an ether linkage with the desired aryl group (e.g., 1-naphthol for propranolol).

3.1 Mechanism and Rationale

The primary reaction is a Williamson ether synthesis or a related nucleophilic substitution (e.g., Mitsunobu reaction) where the alkoxide of 1-naphthol displaces a leaving group on the propanediol backbone, or vice-versa. The causality for this choice is its directness; with the stereocenter set, the risk of racemization is minimized if reaction conditions are controlled.

3.2 Experimental Protocol: Synthesis of (S)-Propranolol

This protocol is a representative example and may require optimization.

  • Activation: To a solution of (S)-3-isopropylamino-1,2-propanediol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Coupling: In a separate flask, prepare a solution of 1-naphthol (1.0 eq) and a suitable activating agent (e.g., tosyl chloride, 1.0 eq) in anhydrous THF.

  • Reaction: Slowly add the activated naphthol solution to the propanediol alkoxide suspension. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

3.3 Advantages and Limitations

  • Advantages: High stereochemical fidelity, fewer synthetic steps from the chiral precursor.

  • Limitations: The cost of enantiomerically pure (S)-3-isopropylamino-1,2-propanediol can be high. The precursor itself is often synthesized from less expensive chiral building blocks, effectively shifting the cost up the supply chain.

Pathway B: The Epoxide Route - (R)-Glycidol and its Derivatives

This is a widely adopted industrial method that builds the molecule in a different sequence. It involves the reaction of an aryl oxide with a chiral three-carbon epoxide, followed by the introduction of the isopropylamine side chain.

4.1 Mechanism: Nucleophilic Ring-Opening

The synthesis begins by forming the sodium salt of 1-naphthol, which then acts as a nucleophile to open an activated epoxide, such as (R)-glycidyl tosylate or nosylate. This step forms a glycidyl ether intermediate. The subsequent step involves the regioselective ring-opening of this new epoxide with isopropylamine. The attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide, yielding the desired (S)-propanolamine structure. The choice of (R)-glycidol derivatives is crucial as it dictates the final (S)-stereochemistry of the product.

4.2 Experimental Protocol: Synthesis of (S)-Propranolol from (R)-Glycidyl Tosylate

This protocol is a representative example and may require optimization.

  • Ether Formation: Dissolve 1-naphthol (1.0 eq) in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (1.5 eq). To this mixture, add (R)-glycidyl tosylate (1.0 eq) and heat at 60-80 °C for 4-6 hours until TLC indicates the consumption of starting materials.

  • Intermediate Isolation: Cool the reaction mixture, filter off the salts, and remove the solvent under reduced pressure. The resulting crude 1-((R)-glycidyloxy)naphthalene can be purified by chromatography or used directly in the next step.

  • Amine Ring-Opening: Dissolve the crude glycidyl ether in a protic solvent like ethanol or isopropanol. Add an excess of isopropylamine (3-5 eq) and reflux the mixture for 2-4 hours.[1]

  • Purification: After cooling, the solvent and excess amine are removed in vacuo. The residue is then taken up in an appropriate solvent and purified, often by crystallization of its hydrochloride salt, to yield (S)-propranolol.[2]

4.3 Advantages and Limitations

  • Advantages: Utilizes readily available and often cheaper chiral synthons like glycidol derivatives.[3] The process is robust and scalable.

  • Limitations: Potential for regioselectivity issues during the amine ring-opening, although typically the desired isomer is heavily favored. Requires careful control of conditions to prevent side reactions.

Pathway C: Asymmetric Synthesis & Enzymatic Resolution

These advanced strategies aim to create the chiral center from achiral or racemic starting materials, offering potential for higher efficiency and greener processes.

5.1 Sharpless Asymmetric Epoxidation

This Nobel Prize-winning reaction allows for the highly enantioselective epoxidation of primary allylic alcohols.[4][5] Starting with allyl alcohol, one can synthesize (R)-glycidol, a precursor for the epoxide route described above. The causality behind using this method is its ability to generate high enantiomeric purity from a very cheap starting material. The stereochemical outcome is predictable based on the chirality of the diethyl tartrate (DET) ligand used.[4][5]

5.2 Kinetic Resolution via Lipases

Enzymatic kinetic resolution is a powerful tool for separating racemates.[6][7] For instance, a racemic intermediate like 1-chloro-3-(1-naphthoxy)-2-propanol can be subjected to a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor.[8] The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric excess.[8] This unreacted alcohol can then be separated and converted to the final product. The trustworthiness of this protocol lies in the high selectivity of enzymes, often yielding >95% enantiomeric excess (e.e.).

Quantitative Benchmarking: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the synthesis of (S)-Propranolol via the discussed pathways. The values are representative and can vary based on specific reaction conditions and scale.

Parameter Pathway A: (S)-IPA-diol Pathway B: (R)-Glycidyl Tosylate Pathway D: Enzymatic Resolution
Precursor (S)-3-Isopropylamino-1,2-propanediol(R)-Glycidyl TosylateRacemic Epichlorohydrin/1-Naphthol
Key Reaction Williamson Ether SynthesisEpoxide Ring-OpeningLipase-catalyzed Acylation
Avg. Overall Yield ~70-80% (from precursor)~85-95% (from precursor)[2]~40-45% (theoretical max 50%)[9]
Enantiomeric Excess (e.e.) >99% (dependent on precursor purity)>98%>96%[8]
Relative Precursor Cost HighMediumLow
Number of Steps 1-2 from precursor2 from precursor3-4 from achiral materials
Safety/Green Notes Use of hydrides (NaH) can be hazardous.Tosylates are sensitizers.Biocatalytic step is green; requires separation of enantiomers.

Analytical Validation: Ensuring Enantiomeric Purity

Regardless of the synthetic route chosen, the final product's enantiomeric purity must be rigorously verified. This is a self-validating step that confirms the success of the chiral control strategy. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard method.[10][11][12]

7.1 Protocol: Chiral HPLC for the Analysis of (S)-Propranolol

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Lux Cellulose-1, is commonly effective.[13]

  • Mobile Phase: A typical mobile phase for normal phase separation consists of a mixture of n-hexane, ethanol (or isopropanol), and a small amount of an amine modifier like diethylamine (e.g., 70:30:0.3 v/v/v).[12][13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm or 290 nm.[14][15]

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

G Sample Final Product Sample (~0.5 mg/mL) HPLC_System HPLC System (Pump, Injector) Sample->HPLC_System Chiral_Column Chiral Stationary Phase (e.g., Lux Cellulose-1) HPLC_System->Chiral_Column Detector UV Detector (@ 290 nm) Chiral_Column->Detector Data Chromatogram (Separated Peaks) Detector->Data Result Calculate Enantiomeric Excess Data->Result

Caption: Analytical workflow for chiral purity validation.

Conclusion and Future Outlook

The selection of a chiral precursor for the synthesis of beta-blockers is a multi-faceted decision without a single "best" answer.

  • The (S)-3-Isopropylamino-1,2-propanediol route offers directness and high stereochemical fidelity but comes at a higher precursor cost. It is an excellent choice for smaller scale synthesis where speed and simplicity are paramount.

  • The (R)-glycidyl derivative pathway represents a robust, scalable, and cost-effective industrial standard, providing high yields and excellent enantiopurity.[2]

  • Asymmetric synthesis and enzymatic resolutions represent the cutting edge, offering the potential for the most economical and sustainable processes by starting from simple achiral materials. While enzymatic resolutions are limited to a theoretical 50% yield, they can be combined with in-situ racemization in a process known as dynamic kinetic resolution (DKR) to achieve yields approaching 100%.[7][9]

Future developments will likely focus on improving the efficiency of biocatalytic routes, exploring novel catalysts for asymmetric transformations, and implementing continuous-flow processes to enhance safety, scalability, and speed.[16] Recent research into novel membrane reactors, for example, has demonstrated the potential for near-instantaneous conversion at room temperature, signaling a transformative shift in beta-blocker synthesis.[16]

References

  • CN113511979A - Synthesis method and application of propranolol - Google Patents. (n.d.).
  • CN104961642A - Novel propranolol synthesis method - Google Patents. (n.d.).
  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. (2019). YouTube. Retrieved January 31, 2026, from [Link]

  • Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. (n.d.). JOCPR. Retrieved January 31, 2026, from [Link]

  • The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2024). Journal of Medicinal and Medical Chemistry. Retrieved January 31, 2026, from [Link]

  • Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review. Retrieved January 31, 2026, from [Link]

  • Research Article Facile Synthesis of Propranolol and Novel Derivatives. (2020). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • A Facile Synthesis of (S) – (-) – Propranolol. (n.d.). Journal of Sciences, Islamic Republic of Iran. Retrieved January 31, 2026, from [Link]

  • (PDF) Separation of propranolol enantiomers using chiral HPLC. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. (2013). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019). Catalysis Science & Technology (RSC Publishing). Retrieved January 31, 2026, from [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. (2019). PMC - PubMed Central. Retrieved January 31, 2026, from [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2021). PMC. Retrieved January 31, 2026, from [Link]

  • Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. (2013). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (n.d.). Retrieved January 31, 2026, from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. (n.d.). Agilent. Retrieved January 31, 2026, from [Link]

  • Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved January 31, 2026, from [Link]

  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2018). MDPI. Retrieved January 31, 2026, from [Link]

  • Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. (2022). YouTube. Retrieved January 31, 2026, from [Link]

  • Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. (2013). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. (n.d.). ALGERIAN JOURNAL OF BIOSCEINCES. Retrieved January 31, 2026, from [Link]

  • Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. (n.d.). AVESİS. Retrieved January 31, 2026, from [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (2017). NIH. Retrieved January 31, 2026, from [Link]

  • Sharpless Asymmetric Epoxidation Guide. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: (S)-3-Isopropylamino-1,2-propanediol

[1][2]

Executive Summary: The Mechanism of Safety

Effective disposal of (S)-3-Isopropylamino-1,2-propanediol (often referred to as the "Atenolol intermediate") requires understanding its chemical behavior rather than simply following a checklist.[1][2] As a secondary amine with a diol backbone, this compound is nucleophilic and basic .

The primary operational risk during disposal is incompatible mixing . If mistakenly added to an acidic waste stream (a common laboratory error), the neutralization reaction is highly exothermic. In a closed waste container, this rapid heat evolution can pressurize the vessel, leading to rupture or the vaporization of volatile toxic components.

This guide treats the disposal process as a chemical workflow: Segregation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 Containment 

Incineration.

Chemical Hazard Profile

Before initiating disposal, verify the material identity and hazard metrics. This compound is corrosive to mucosal membranes; standard nitrile gloves are often insufficient for prolonged contact during spill cleanup.

ParameterSpecificationOperational Implication
Chemical Name (S)-3-Isopropylamino-1,2-propanediolVerify enantiomer purity if recycling; disposal is identical for racemic.
CAS Number 6452-57-9Use for waste manifest and inventory tracking.[1][2]
Physical State Solid (Low melting point) / Viscous LiquidMay solidify in cool storage; do not heat to transfer waste.[1][2]
Acidity/Basicity Strongly Basic (Amine)CRITICAL: Classify as "Alkaline/Base" waste.[1][2]
GHS Hazards H314 (Causes severe skin burns), H318, H302Requires face shield + double gloving for handling.[1][2]
RCRA Status Characteristic Waste (Likely D002)Not P or U listed, but regulated due to corrosivity (pH ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

12.5).[1]

Waste Segregation & Classification Logic

Proper characterization prevents cross-stream reactions.[3] You must segregate this chemical from oxidizers (risk of forming nitrogen oxides) and acids (exothermic reaction).

Workflow Diagram: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct waste stream, preventing dangerous accumulation in the satellite accumulation area (SAA).

WasteSegregationStartWaste Material:(S)-3-Isopropylamino-1,2-propanediolCheckStatePhysical State CheckStart->CheckStateLiquidLiquid / DissolvedCheckState->LiquidSolutionSolidSolid / PowderCheckState->SolidPure SubstanceCheckMixIs it mixed with other solvents?Liquid->CheckMixStreamCStream C: Solid Hazardous WasteSolid->StreamCHalogenatedContains Halogenated Solvents?(DCM, Chloroform)CheckMix->HalogenatedYesStreamAStream A: Basic Organic Waste(Non-Halogenated)CheckMix->StreamANo (Pure or Alcohol/Water)Halogenated->StreamANoStreamBStream B: Halogenated Basic WasteHalogenated->StreamBYesWarningCRITICAL: Do NOT mix with AcidsStreamA->Warning

Figure 1: Decision logic for segregating amine intermediates. Note that mixing amines with halogenated solvents can sometimes lead to alkylation reactions over long storage periods; keep separate if possible.

Step-by-Step Disposal Protocol

Phase 1: Containment[2]
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum/zinc) as amines can be corrosive to certain alloys or react to release hydrogen gas.

  • Headspace: Leave at least 10% headspace in the container. Amines can absorb

    
     from the air (forming carbamates) or expand if temperature fluctuates.
    
  • Labeling:

    • Primary Label: "Hazardous Waste - Alkaline/Basic."[2]

    • Constituents: List "(S)-3-Isopropylamino-1,2-propanediol" explicitly.

    • Hazard Checkbox: Check "Corrosive" and "Toxic."

Phase 2: Bulking and Storage
  • Satellite Accumulation: Store in a secondary containment tray separate from acidic waste streams.

  • Compatibility: If bulking into a larger drum, verify the drum has only received basic organic waste.

  • Ventilation: Store in a well-ventilated area.[2][3][4] While vapor pressure is relatively low, amine odors are potent and can cause "blue haze" (visual disturbance) if vapors react with acid fumes in the air [1].

Phase 3: Final Disposal (Vendor Handoff)[1][2]
  • Preferred Method: High-temperature incineration with nitrogen oxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) scrubbing. This ensures complete destruction of the organic backbone.
    
  • Prohibited Method: Do not dispose of down the drain. The compound is harmful to aquatic life and can disrupt biological treatment plants by altering pH and nitrogen load [2].

Emergency Spill Response

In the event of a spill, speed is secondary to protection. The corrosivity of this amine means skin contact results in immediate, deep tissue damage.

Spill Management Workflow

SpillResponseSpillSpill DetectedEvacuateEvacuate Area &Alert Safety OfficerSpill->EvacuatePPEDon PPE:Butyl Rubber Gloves,Goggles, Face ShieldEvacuate->PPEContainContainment:Surround with absorbent socksPPE->ContainAbsorbAbsorption:Use Vermiculite orAmine-Specific PadsContain->AbsorbNeutralizeNeutralization (Optional):Dilute Citric Acid (Careful!)Absorb->NeutralizeIf large volumeCleanupCollect intoDisposal DrumAbsorb->CleanupIf small volumeNeutralize->Cleanup

Figure 2: Operational workflow for managing amine spills.[1][2][5] Note that neutralization is exothermic; for small spills, direct absorption is safer.[1]

Detailed Cleanup Steps:

  • Isolate: Cordon off the area (15-foot radius).

  • Absorb: Do not use paper towels (rapid surface area expansion can increase fume release). Use vermiculite, sand, or commercial "Base/Alkaline" spill pads.

  • Neutralization (Advanced): Only if trained, apply a dilute solution of citric acid or sodium bisulfate to the absorbed mass to reduce pH. Warning: This generates heat.

  • Decontamination: Wash the surface with water and soap after bulk material removal. Verify pH of the surface is neutral (pH 6-8) before reopening the area.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 110857, 3-Isopropylamino-1,2-propanediol.[1][2][5] Retrieved from [Link][1][2][5]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Corrosivity (D002). RCRA Online. Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.